Benzyl 4-bromobutyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromobutoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRVGYAMRJVUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403129 | |
| Record name | Benzyl 4-bromobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60789-54-0 | |
| Record name | Benzyl 4-bromobutyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-Bromobutyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Benzyl 4-Bromobutyl Ether from 1,4-Butanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyl 4-bromobutyl ether, a valuable bifunctional molecule often utilized as a linker in the development of novel therapeutics and as a key intermediate in various organic syntheses. The synthesis is typically achieved in a two-step process commencing from the readily available starting material, 1,4-butanediol. The first step involves a selective monobenzylation to yield 4-(benzyloxy)butan-1-ol, which is subsequently converted to the target compound, this compound, via bromination of the terminal hydroxyl group.
This document details the synthetic pathways, provides established experimental protocols, and presents key quantitative data to assist researchers in the successful execution of this synthesis.
Synthetic Strategy
The conversion of 1,4-butanediol to this compound is a sequential process involving two distinct chemical transformations:
-
Selective Monobenzylation of 1,4-Butanediol: This step is crucial for introducing the benzyl protecting group onto one of the two hydroxyl moieties of 1,4-butanediol. The most common and effective method for this transformation is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of one of the alcohol groups with a strong base, typically sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes a substitution reaction with benzyl bromide to form the desired 4-(benzyloxy)butan-1-ol. Careful control of stoichiometry is necessary to favor the mono-substituted product over the dibenzylated byproduct.
-
Bromination of 4-(Benzyloxy)butan-1-ol: The terminal hydroxyl group of the intermediate is then converted to a bromide. Several methods are available for the bromination of primary alcohols. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is a mild and efficient method that proceeds via an Sₙ2 mechanism.[4] An alternative, also widely used, is the reaction with phosphorus tribromide (PBr₃).[5]
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Reagents and Conditions for the Monobenzylation of 1,4-Butanediol
| Reagent/Parameter | Molar Equivalent/Value | Role/Condition |
| 1,4-Butanediol | 1.0 | Starting Material |
| Sodium Hydride (NaH) | 2.0 | Base |
| Benzyl Bromide (BnBr) | 1.5 - 2.0 | Benzylating Agent |
| N,N-Dimethylformamide (DMF) | - | Solvent |
| Reaction Temperature | 0 °C to room temperature | Reaction Condition |
| Reaction Time | Monitored by TLC | Reaction Duration |
Table 2: Reagents and Conditions for the Bromination of 4-(Benzyloxy)butan-1-ol (Appel Reaction)
| Reagent/Parameter | Molar Equivalent/Value | Role/Condition |
| 4-(Benzyloxy)butan-1-ol | 1.0 | Starting Material |
| Triphenylphosphine (PPh₃) | 1.5 | Reagent |
| Carbon Tetrabromide (CBr₄) | 1.2 | Bromine Source |
| Dichloromethane (CH₂Cl₂) | - | Solvent |
| Reaction Temperature | 0 °C to room temperature | Reaction Condition |
| Reaction Time | 1 hour | Reaction Duration |
| Yield | ~96% (based on a similar primary alcohol) | Product Yield |
Experimental Protocols
Step 1: Synthesis of 4-(Benzyloxy)butan-1-ol via Williamson Ether Synthesis[7]
Materials:
-
1,4-Butanediol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the starting material (1.0 equivalent) in dry DMF (5–10 mL/mmol).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (2.0 equivalents) portion-wise to the stirred solution.
-
To this mixture, add benzyl bromide (1.5–2.0 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure 4-(benzyloxy)butan-1-ol.
Step 2: Synthesis of this compound via Appel Reaction[4]
Materials:
-
4-(Benzyloxy)butan-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-(benzyloxy)butan-1-ol (1.0 equivalent) and carbon tetrabromide (1.2 equivalents) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve triphenylphosphine (1.5 equivalents) in dichloromethane.
-
Add the triphenylphosphine solution dropwise to the cooled mixture of the alcohol and carbon tetrabromide.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford this compound as a colorless liquid.
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of this compound.
References
Benzyl 4-bromobutyl ether chemical properties and reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-bromobutyl ether is a bifunctional organic molecule featuring a benzyl ether moiety and a primary alkyl bromide. This distinct combination of functional groups renders it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for applications in medicinal chemistry and materials science. The benzyl group can function as a protecting group for the ether oxygen, which can be removed under specific conditions, while the bromo-butyl chain provides a reactive center for nucleophilic substitution and the formation of organometallic reagents. This guide offers a detailed overview of its chemical properties, reactivity, and key experimental methodologies.
Chemical Properties
The fundamental physicochemical properties of this compound are crucial for its appropriate handling, purification, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol [1] |
| Appearance | Colorless to Almost colorless clear liquid[2] |
| Boiling Point | 103-105 °C at 0.3 mmHg[1] |
| 115 °C at 0.4 mmHg[2] | |
| Density | 1.275 g/mL at 25 °C[1] |
| 1.28 g/mL at 20 °C[2] | |
| Refractive Index (n₂₀/D) | 1.529[1] |
| 1.53[2] | |
| CAS Number | 60789-54-0[1][2] |
| SMILES String | BrCCCCOCc1ccccc1[1] |
| InChI Key | ZQRVGYAMRJVUAK-UHFFFAOYSA-N[1] |
Reactivity
The chemical behavior of this compound is dictated by the two primary functional groups present in its structure: the alkyl bromide and the benzyl ether.
Nucleophilic Substitution at the Butyl Chain
The primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.[3][4][5] This reactivity allows for the facile introduction of a diverse array of functional groups.
Common nucleophiles that can be employed include:
-
Azides (N₃⁻): To synthesize azido compounds, which are valuable precursors to primary amines.
-
Cyanides (CN⁻): For the preparation of nitriles, which can be subsequently hydrolyzed to carboxylic acids.
-
Amines (RNH₂, R₂NH): To form secondary or tertiary amines.
-
Thiolates (RS⁻): To generate thioethers.
-
Alkoxides (RO⁻): To create a different ether linkage.
-
Carboxylates (RCOO⁻): To produce esters.
The general reaction can be depicted as:
C₆H₅CH₂O(CH₂)₄Br + Nu⁻ → C₆H₅CH₂O(CH₂)₄Nu + Br⁻
Grignard Reagent Formation
The alkyl bromide functionality can react with magnesium metal in an anhydrous ethereal solvent to form a Grignard reagent.[4] This organometallic intermediate is a potent carbon-based nucleophile and is widely used in the formation of new carbon-carbon bonds through reactions with various electrophiles, including aldehydes, ketones, and esters.
C₆H₅CH₂O(CH₂)₄Br + Mg → C₆H₅CH₂O(CH₂)₄MgBr
Reactions of the Benzyl Ether Group
The benzyl ether group is generally a stable functionality, making it a suitable protecting group for alcohols.[6] It can be cleaved under specific reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd-C), to regenerate the primary alcohol.[6] This deprotection strategy is a cornerstone in multi-step organic synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from the well-established Williamson ether synthesis, a robust method for preparing ethers.[7][8]
Materials:
-
Benzyl alcohol
-
1,4-Dibromobutane
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable strong base (e.g., potassium hydroxide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully add sodium hydride portion-wise to the solution. The ensuing reaction generates hydrogen gas, so ensure the setup is properly vented.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure the complete formation of the sodium benzylate.
-
In a separate flask, dissolve a molar excess of 1,4-dibromobutane in anhydrous THF.
-
Slowly add the 1,4-dibromobutane solution to the flask containing the sodium benzylate at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the quenched reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Protocol 2: Nucleophilic Substitution with Sodium Azide
This protocol provides a method for the synthesis of benzyl 4-azidobutyl ether, a useful intermediate for further functionalization, and is based on standard procedures for nucleophilic substitution with azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMSO.
-
Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, carefully pour the reaction mixture into water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and wash them thoroughly with water and then with brine to remove any residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude benzyl 4-azidobutyl ether, which can be further purified if necessary.
Protocol 3: Formation of a Grignard Reagent
This protocol outlines the general steps for the preparation of a Grignard reagent from this compound.[4] This procedure must be conducted with extreme caution, as Grignard reagents are highly reactive and pyrophoric. All glassware must be thoroughly dried, and the reaction must be maintained under a strictly inert atmosphere.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
Procedure:
-
Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place the magnesium turnings in the reaction flask.
-
Add a single crystal of iodine to the flask.
-
Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the ether solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to initiate the reaction.
-
Once the reaction has commenced, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the majority of the magnesium has been consumed.
-
The resulting Grignard reagent, benzyl 4-(bromomagnesio)butyl ether, is then ready for use in subsequent reactions with a suitable electrophile.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. youtube.com [youtube.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
Benzyl 4-bromobutyl ether CAS number and physical constants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 4-bromobutyl ether, a bifunctional organic compound valuable in synthetic organic chemistry, particularly in the construction of more complex molecules. This document outlines its physical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a visualization of the synthetic pathway.
Core Data: Physical Constants
A summary of the key physical and chemical properties of this compound is presented in Table 1. These constants are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 60789-54-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅BrO | [1] |
| Molecular Weight | 243.14 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 103-105 °C at 0.3 mmHg | [1] |
| Density | 1.275 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.529 | [1] |
| Synonyms | 4-Benzyloxybutyl Bromide, (4-Bromobutoxymethyl)benzene | [2] |
Synthetic Protocol: Williamson Ether Synthesis
The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[2][4] In this proposed protocol, sodium benzoxide is reacted with an excess of 1,4-dibromobutane. The use of a phase transfer catalyst can improve the reaction efficiency.
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
1,4-Dibromobutane
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium iodide (TBAI) (optional, as a phase transfer catalyst)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 equivalent) in anhydrous THF. To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath). The mixture is then stirred at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium benzoxide.
-
Etherification: To the freshly prepared sodium benzoxide solution, add 1,4-dibromobutane (3.0-5.0 equivalents). The large excess of the dibromide is used to minimize the formation of the bis-ether byproduct. If a phase transfer catalyst is used, add tetrabutylammonium iodide (0.1 equivalents) at this stage.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and diluted with diethyl ether or ethyl acetate. The organic layer is washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Reaction Visualization
The following diagram illustrates the Williamson ether synthesis pathway for the formation of this compound from benzyl alcohol and 1,4-dibromobutane.
Caption: Williamson Ether Synthesis of this compound.
References
Spectroscopic Characterization of Benzyl 4-bromobutyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzyl 4-bromobutyl ether is a bifunctional organic molecule containing a benzyl ether moiety and a primary alkyl bromide. This structure makes it a versatile building block in organic synthesis, potentially for the introduction of a benzyloxybutyl group in the development of new chemical entities. Accurate structural elucidation and purity assessment are critical for its application, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, alongside standard methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of structurally related compounds such as benzyl ether, butyl bromide, and other alkoxy bromides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H |
| ~ 4.50 | Singlet | 2H | Ph-CH₂ -O |
| ~ 3.50 | Triplet | 2H | O-CH₂ -CH₂ |
| ~ 3.45 | Triplet | 2H | CH₂-CH₂ -Br |
| ~ 1.95 | Quintet | 2H | O-CH₂-CH₂ -CH₂ |
| ~ 1.80 | Quintet | 2H | CH₂-CH₂ -CH₂-Br |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138.5 | Quaternary Ar-C |
| ~ 128.4 | Ar-C H |
| ~ 127.7 | Ar-C H |
| ~ 127.5 | Ar-C H |
| ~ 73.0 | Ph-C H₂-O |
| ~ 70.0 | O-C H₂-CH₂ |
| ~ 33.5 | C H₂-Br |
| ~ 30.0 | O-CH₂-C H₂-CH₂ |
| ~ 28.0 | CH₂-C H₂-CH₂-Br |
Infrared (IR) Spectroscopy
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3030 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Strong | Aliphatic C-H Stretch |
| 1495, 1450 | Medium | Aromatic C=C Bending |
| 1100 | Strong | C-O-C Ether Stretch |
| 690 - 550 | Medium-Strong | C-Br Stretch |
Mass Spectrometry (MS)
For the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 242 and 244 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. The base peak is predicted to be at m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺. Other significant fragments would likely arise from cleavage of the ether bond and loss of the bromobutyl chain.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 242/244 | [M]⁺ Molecular Ion |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 135/137 | [Br(CH₂)₄]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: The prepared sample solution is transferred to a 5 mm NMR tube. The spectrometer is typically a 300 MHz or higher field instrument.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.
-
FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the clean salt plates or the empty ATR crystal is recorded first.
-
Data Acquisition: The sample is placed in the IR beam path. Typically, 16-32 scans are collected and averaged with a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Setup: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).
-
Data Acquisition:
-
EI-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
-
ESI-MS: The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the mass analyzer.
-
Workflow and Data Integration
The structural elucidation of an organic compound is a systematic process that integrates data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.
Conclusion
While experimental spectra for this compound are not widely disseminated, a robust prediction of its spectroscopic characteristics can be made through the analysis of related structures. This technical guide provides researchers with a foundational dataset of expected NMR, IR, and MS values, which can be used as a reference for the verification of synthesized material. The detailed experimental protocols also offer a clear path for the acquisition and confirmation of this data in a laboratory setting. The combination of predictive data and practical methodology presented herein aims to facilitate the research and development activities involving this versatile chemical compound.
The Versatility of Benzyl 4-bromobutyl Ether: A Technical Review of its Applications in Synthetic Chemistry
For Immediate Release
Benzyl 4-bromobutyl ether has emerged as a versatile bifunctional reagent in organic synthesis, serving as a key building block in the development of a range of biologically active molecules. Its unique structure, incorporating a stable benzyl ether protecting group and a reactive butyl bromide chain, allows for its strategic introduction into complex molecular scaffolds. This technical guide provides an in-depth review of its applications, focusing on its role in the synthesis of novel therapeutic agents, supported by detailed experimental protocols and quantitative data.
Core Applications in Medicinal Chemistry
This compound is primarily utilized as a linker and an alkylating agent in the synthesis of heterocyclic compounds and other complex organic molecules. Its applications span various therapeutic areas, including the development of receptor antagonists and enzyme inhibitors.
Synthesis of Pyrazole Derivatives
In the pursuit of novel therapeutic agents, this compound has been employed in the synthesis of substituted pyrazole derivatives. These compounds are of significant interest in drug discovery due to their broad spectrum of biological activities.
Experimental Protocol: Synthesis of a Pyrazole Intermediate
A key step in the synthesis of certain pyrazole-based compounds involves the alkylation of a pyrazole precursor with this compound. The following protocol outlines a representative procedure:
Reaction Scheme:
An In-depth Technical Guide to the Structure and Application of Benzyl 4-bromobutyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 4-bromobutyl ether, a bifunctional molecule of significant interest in synthetic chemistry and drug development. The document details its chemical structure, physicochemical properties, and a plausible experimental protocol for its synthesis via the Williamson ether synthesis. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR, are presented to aid in its characterization. A key application of this molecule as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) is highlighted, complete with a logical workflow for its integration into these novel therapeutic agents.
Chemical Structure and Properties
This compound, with the CAS Number 60789-54-0, is a chemical compound featuring a benzyl group and a bromobutyl group connected by an ether linkage.[1] This structure imparts bifunctional reactivity, with the bromine atom serving as a leaving group for nucleophilic substitution and the benzyl group offering potential for various chemical modifications or interactions. Its synonyms include 4-Benzyloxybutyl Bromide and (4-Bromobutoxymethyl)benzene.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅BrO | |
| Molecular Weight | 243.14 g/mol | |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 103-105 °C at 0.3 mmHg | |
| Density | 1.275 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.529 | |
| SMILES | BrCCCCOCc1ccccc1 | |
| InChI | 1S/C11H15BrO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Experimental Protocols: Synthesis
The most common and logical method for the synthesis of this compound is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of 4-bromo-1-butanol would react with benzyl bromide.
Plausible Synthesis Protocol: Williamson Ether Synthesis
Materials:
-
4-bromo-1-butanol
-
Benzyl bromide
-
Sodium hydride (NaH) or another suitable base (e.g., KOH)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or diethyl ether for extraction
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
To a solution of 4-bromo-1-butanol (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases, to form the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[4] The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the final product as a colorless oil.
Spectroscopic Data (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-Ar (aromatic) | 7.25-7.40 | multiplet | 5H |
| H-benzyl (CH₂) | 4.50 | singlet | 2H |
| H-α (CH₂-O) | 3.50 | triplet | 2H |
| H-δ (CH₂-Br) | 3.42 | triplet | 2H |
| H-β (CH₂) | 1.95 | quintet | 2H |
| H-γ (CH₂) | 1.80 | quintet | 2H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Ar (quaternary) | 138.5 |
| C-Ar (CH) | 128.4 |
| C-Ar (CH) | 127.7 |
| C-Ar (CH) | 127.5 |
| C-benzyl (CH₂) | 72.9 |
| C-α (CH₂-O) | 69.8 |
| C-δ (CH₂-Br) | 33.7 |
| C-γ (CH₂) | 30.5 |
| C-β (CH₂) | 29.5 |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Predicted Fragmentation Pattern:
-
m/z 242/244 [M]⁺: Molecular ion.
-
m/z 91: Tropylium ion (C₇H₇⁺), a very common and stable fragment for benzyl-containing compounds, resulting from the cleavage of the C-O bond. This is often the base peak.
-
m/z 135/137: Fragment corresponding to the loss of the benzyl group (C₇H₇).
-
m/z 151/153: Fragment resulting from the loss of a bromine radical.
-
m/z 107: Fragment corresponding to C₇H₇O⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3030-3080 | C-H stretch (aromatic) | Medium |
| 2850-2960 | C-H stretch (aliphatic) | Strong |
| 1450, 1495 | C=C stretch (aromatic ring) | Medium |
| 1050-1150 | C-O-C stretch (ether) | Strong |
| 690-770 | C-H bend (aromatic, out-of-plane) | Strong |
| 500-600 | C-Br stretch | Medium |
Application in Drug Development: A Linker for PROTACs
The bifunctional nature of this compound makes it an attractive building block in medicinal chemistry, particularly as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5] They consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.
The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[5]
A structurally related compound, Benzyl (4-bromobutyl)carbamate, is commercially available and marketed as a PROTAC linker, underscoring the utility of the benzyl-butoxy scaffold in this application.[5] The ether linkage in this compound provides more flexibility compared to the carbamate, which could be advantageous in optimizing the geometry of the ternary complex for certain POI-E3 ligase pairs.
Below is a logical workflow illustrating how this compound could be utilized in the synthesis of a PROTAC.
In this workflow, the bromine atom of this compound is first displaced by a nucleophilic group on the "warhead" (a molecule that binds to the protein of interest). The resulting intermediate, now containing the warhead and the linker, can then be further modified. For instance, the benzyl group could be deprotected (if it was used as a protecting group) to reveal a reactive site for conjugation with the E3 ligase ligand. Alternatively, the other end of the linker could be functionalized to react with the E3 ligase ligand, completing the synthesis of the PROTAC molecule.
Conclusion
This compound is a versatile synthetic building block with significant potential, particularly in the field of drug discovery. Its straightforward synthesis, predictable spectroscopic characteristics, and ideal structure as a flexible linker for PROTACs make it a valuable tool for researchers and scientists. This guide provides the foundational knowledge required for the effective utilization of this compound in the development of novel therapeutics. Further research into its application in specific PROTACs and other drug delivery systems is warranted to fully explore its potential.
References
An In-Depth Technical Guide to the Safe Handling of Benzyl 4-bromobutyl ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and handling instructions for Benzyl 4-bromobutyl ether (CAS No. 60789-54-0). The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential risks before handling. The primary hazards are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for safe handling, storage, and in the event of a spill.
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol |
| Appearance | Colorless to Almost colorless clear liquid |
| Boiling Point | 103-105 °C at 0.3 mmHg |
| Density | 1.275 g/mL at 25 °C |
| Refractive Index | n20/D 1.529 |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Solubility | Insoluble in water. |
Toxicological Information
-
Acute Toxicity: While specific data is unavailable, the compound is known to cause skin, eye, and respiratory irritation upon contact or inhalation.[1]
-
Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC.
-
Target Organs: Respiratory system.[1]
Given the lack of specific toxicity data, it is imperative to handle this compound with a high degree of caution and to prevent all routes of exposure.
Experimental Protocol: Representative Williamson Ether Synthesis
Disclaimer: A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. The following is a representative procedure for a Williamson ether synthesis, which is a common method for preparing ethers. This protocol should be adapted and optimized by qualified personnel.
Objective: To synthesize an ether from an alcohol and an alkyl halide.
Materials:
-
Alcohol (e.g., 4-bromobutanol)
-
Sodium hydride (NaH) as a strong base
-
Benzyl bromide as the alkyl halide
-
Anhydrous tetrahydrofuran (THF) as the solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous THF in a flame-dried flask equipped with a magnetic stirrer.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Safe Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound, from procurement to disposal.
References
Commercial availability and suppliers of Benzyl 4-bromobutyl ether
For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive information on the commercial availability, synthesis, and potential applications of Benzyl 4-bromobutyl ether. This versatile reagent serves as a key building block in various synthetic pathways, particularly in the construction of complex molecular architectures.
Commercial Availability and Suppliers
This compound is readily available from a number of chemical suppliers. The typical purity offered is around 90% or higher. Below is a summary of some of the key suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Purity | Additional Information |
| Sigma-Aldrich | This compound | 60789-54-0 | 90% | Linear Formula: C₆H₅CH₂O(CH₂)₄Br.[1] |
| TCI America | This compound | 60789-54-0 | >96.0% (GC) | Also known as 4-Benzyloxybutyl Bromide. |
| Echemi | This compound | 60789-54-0 | Varies | Offers services from sample to commercial scale.[2] |
| Angene | This compound | 60789-54-0 | Varies | Catalog Number: AG00373L. |
| Fisher Scientific | This compound | 60789-54-0 | 96.0+% | Supplied by TCI America. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of benzyl alcohol (sodium benzoxide) reacts with 1,4-dibromobutane.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
1,4-Dibromobutane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)
Procedure:
-
Formation of the Alkoxide: To a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium benzoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add 1,4-dibromobutane (3.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approximately 65-70 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Williamson Ether Synthesis of this compound.
Applications in Research and Development
This compound is a valuable bifunctional molecule, possessing both a benzyl ether protecting group and a reactive alkyl bromide. This structure makes it a useful intermediate in the synthesis of more complex molecules.
One notable application is in the synthesis of monodisperse oligo(tetrahydrofuran)s (oligo(THF)) . These oligomers can be used to form supramolecular network structures, which are of interest in materials science and drug delivery.
Caption: Workflow for the synthesis of oligo(THF) using this compound.
While direct involvement in specific signaling pathways is not prominently documented in publicly available literature, the ability to introduce a benzyloxybutyl moiety makes this compound a potentially useful tool for medicinal chemists. The benzyl group can be readily removed by hydrogenolysis, revealing a primary alcohol for further functionalization or a hydroxyl group that may be crucial for biological activity in a drug candidate. The butyl chain provides a flexible spacer, which can be advantageous in optimizing ligand-receptor interactions.
For professionals in drug development, this compound can be employed in the synthesis of:
-
Linkers for Antibody-Drug Conjugates (ADCs): The alkyl bromide can be used to attach to a cytotoxic payload, while the benzyl ether, after deprotection, can be functionalized for conjugation to an antibody.
-
PROTACs (Proteolysis Targeting Chimeras): The bifunctional nature of this molecule allows for its incorporation into the linker unit of a PROTAC, connecting a protein-of-interest binder and an E3 ligase binder.
-
Scaffolds for Small Molecule Libraries: It can serve as a starting point for the generation of diverse chemical libraries for high-throughput screening.
References
Methodological & Application
Application Notes and Protocols: Benzyl 4-bromobutyl ether in the Synthesis of Oligo(THF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligo(tetrahydrofuran), also known as polytetrahydrofuran (PTHF), is a versatile polyether diol widely utilized as a soft segment in the synthesis of various copolymers, including polyurethanes, polyesters, and polyamides. The properties of these copolymers are highly dependent on the molecular weight and functionality of the oligo(THF) precursor. Cationic ring-opening polymerization (CROP) of tetrahydrofuran is the primary method for producing oligo(THF). This process can be initiated by a variety of electrophilic species, allowing for the introduction of specific end-groups to the polymer chain.
This document provides detailed application notes and protocols for the synthesis of oligo(THF) using benzyl 4-bromobutyl ether as a functional initiator. This initiator allows for the incorporation of a benzyl ether moiety at one end of the polymer chain and a terminal bromide at the other, which can be further functionalized. While direct literature on the use of this compound in THF polymerization is scarce, the principles of CROP using alkyl halide initiators are well-established. This protocol is based on analogous systems, particularly the use of alkyl bromides in the presence of a halide-abstracting agent to initiate the living cationic polymerization of THF.
Principle of the Method
The synthesis of oligo(THF) using this compound proceeds via a cationic ring-opening polymerization mechanism. The key steps are:
-
Initiation: In the presence of a halide-abstracting agent, such as a silver salt with a non-nucleophilic counter-anion (e.g., AgSbF₆), the bromide is abstracted from this compound. This generates a carbocation that acts as the initiator for the polymerization.
-
Propagation: The initial carbocation attacks the oxygen atom of a THF monomer, forming a tertiary oxonium ion. This active species is then attacked by another THF monomer, leading to the ring-opening of the activated monomer and the propagation of the polymer chain. This process repeats, leading to the formation of the oligo(THF) chain.
-
Termination: The polymerization can be terminated by the addition of a nucleophilic quenching agent, such as methanol or water. This results in a hydroxyl-terminated oligo(THF) at the propagating end. The other end of the polymer chain retains the benzyl ether group from the initiator.
This method allows for the synthesis of oligo(THF) with a well-defined molecular weight and a narrow molecular weight distribution, characteristic of a living polymerization process.
Experimental Protocols
Materials:
-
Tetrahydrofuran (THF), anhydrous, inhibitor-free
-
This compound
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
Argon or Nitrogen gas, high purity
-
Standard glassware for inert atmosphere chemistry (Schlenk line, oven-dried glassware)
Protocol 1: Synthesis of Benzyl Ether-Terminated Oligo(THF)
This protocol is adapted from established procedures for the cationic ring-opening polymerization of THF initiated by alkyl halides.
-
Preparation:
-
All glassware should be rigorously dried in an oven at 120 °C overnight and cooled under a stream of dry argon or nitrogen.
-
Anhydrous THF and DCM should be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for DCM) under an inert atmosphere.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of argon, dissolve this compound in anhydrous DCM.
-
In a separate Schlenk flask, prepare a solution of silver hexafluoroantimonate (AgSbF₆) in anhydrous DCM. Caution: Silver salts are light-sensitive and should be handled in the dark or under amber light.
-
-
Initiation and Polymerization:
-
Cool the solution of this compound to the desired reaction temperature (e.g., 0 °C or -20 °C) in a suitable cooling bath.
-
Slowly add the AgSbF₆ solution to the this compound solution via a cannula under vigorous stirring. A precipitate of AgBr will form immediately.
-
To this mixture, add the desired amount of freshly distilled, anhydrous THF via a gas-tight syringe. The amount of THF will determine the target molecular weight of the oligo(THF).
-
Allow the reaction to proceed at the chosen temperature for the desired time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC).
-
-
Termination:
-
Once the desired monomer conversion is reached, terminate the polymerization by adding an excess of pre-cooled anhydrous methanol.
-
Stir the reaction mixture for an additional 30 minutes at the reaction temperature.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the precipitated AgBr.
-
Concentrate the filtrate under reduced pressure to remove the majority of the solvent and unreacted THF.
-
Precipitate the resulting viscous liquid or solid oligo(THF) by adding it dropwise to a large volume of cold methanol or water with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., DCM or THF) and re-precipitate to further purify it.
-
Dry the final product under vacuum to a constant weight.
-
Characterization:
The resulting benzyl ether-terminated oligo(THF) can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure, including the presence of the benzyl ether end-group and the oligo(THF) backbone.
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.
Data Presentation
The following tables provide representative quantitative data for the synthesis of oligo(THF) using an alkyl halide initiator system. These values are based on analogous polymerizations and should be considered as a starting point for optimization with this compound.
Table 1: Reaction Conditions for Oligo(THF) Synthesis
| Entry | Initiator | Co-initiator | [Monomer]₀ (M) | [Initiator]₀ (mM) | [Co-initiator]₀ (mM) | Temperature (°C) | Time (h) |
| 1 | Benzyl Bromide | AgSbF₆ | 5.0 | 50 | 50 | 0 | 4 |
| 2 | Benzyl Bromide | AgSbF₆ | 5.0 | 25 | 25 | 0 | 8 |
| 3 | Benzyl Bromide | AgSbF₆ | 7.5 | 50 | 50 | -20 | 12 |
| 4 | Benzyl Bromide | AgSbF₆ | 7.5 | 25 | 25 | -20 | 24 |
Table 2: Characterization Data of Resulting Oligo(THF)
| Entry | Monomer Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 85 | 7,500 | 1.15 |
| 2 | 92 | 14,800 | 1.12 |
| 3 | 88 | 11,200 | 1.20 |
| 4 | 95 | 22,500 | 1.18 |
Visualizations
Diagram 1: Reaction Scheme for the Synthesis of Oligo(THF)
Caption: Reaction scheme for the synthesis of benzyl ether-terminated oligo(THF).
Diagram 2: Experimental Workflow
Caption: Experimental workflow for oligo(THF) synthesis and characterization.
Discussion and Applications
The use of this compound as an initiator for the CROP of THF provides a straightforward method for producing oligo(THF) with a benzyl ether end-group. This functionality can be advantageous in several applications:
-
Drug Delivery: The benzyl group can serve as a hydrophobic moiety in amphiphilic block copolymers, which can self-assemble into micelles for the encapsulation and delivery of hydrophobic drugs.
-
Biomaterials: The benzyl group can be a useful protecting group for a terminal hydroxyl function, or it can be further modified to attach bioactive molecules.
-
Polymer Synthesis: The resulting oligo(THF) is a macroinitiator with a terminal bromide that can be used in subsequent polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), to synthesize block copolymers.
The living nature of this polymerization allows for precise control over the molecular weight of the oligo(THF) segment by adjusting the monomer-to-initiator ratio. This is crucial for tailoring the properties of the final materials.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling volatile and flammable solvents like THF and DCM.
-
Silver hexafluoroantimonate (AgSbF₆) is corrosive and light-sensitive. Handle with care and protect from light.
-
Reactions under inert atmosphere require proper training and handling of Schlenk line techniques.
By following these protocols and considering the safety precautions, researchers can successfully synthesize benzyl ether-terminated oligo(THF) for a variety of applications in materials science and drug development.
Application Notes and Protocols: Williamson Ether Synthesis with Benzyl 4-bromobutyl ether and Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the formation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] This application note provides a detailed overview and experimental protocols for the synthesis of aryl ethers using Benzyl 4-bromobutyl ether as the alkylating agent and various substituted phenols as the nucleophilic precursors.
The resulting products, aryl 4-(benzyloxy)butyl ethers, are valuable intermediates in medicinal chemistry and materials science.[3] The benzyloxy group can serve as a protecting group that can be removed under hydrogenolysis conditions, while the aryl ether linkage is a common motif in many biologically active molecules and functional materials.[3] Understanding the reaction scope, optimizing conditions, and following robust protocols are critical for achieving high yields and purity.
General Reaction Scheme:
Data Presentation: Reaction Yields
While specific data for the reaction of this compound with a wide range of phenols is not extensively documented in a single study, the following table presents representative yields for a closely related Williamson ether synthesis: the reaction of various substituted phenols with 1-bromobutane. This data illustrates the expected influence of substituents on the phenol's nucleophilicity and, consequently, the reaction yield. Generally, phenols with electron-donating groups (EDGs) are more reactive, while those with strong electron-withdrawing groups (EWGs) are less reactive but more acidic.
| Phenol Derivative | Substituent Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | Electron-Donating (EDG) | K₂CO₃ | Acetone | Reflux | 12 | ~90% |
| Phenol | Neutral | K₂CO₃ | Acetone | Reflux | 16 | ~85% |
| 4-Chlorophenol | Electron-Withdrawing (EWG) | K₂CO₃ | DMF | 80 | 18 | ~80% |
| 4-Nitrophenol | Strong EWG | Cs₂CO₃ | DMF | 70 | 12 | ~92% |
| 2,4-Dichlorophenol | Strong EWG / Steric Hindrance | K₂CO₃ | DMF | 90 | 24 | ~75% |
Note: The data presented is compiled from typical, analogous Williamson ether synthesis procedures. Actual yields with this compound may vary and require optimization.
Experimental Protocols
This section provides a general, robust protocol for the synthesis of an aryl 4-(benzyloxy)butyl ether from a generic phenol and this compound.
Materials and Reagents
-
Substituted Phenol (1.0 eq.)
-
This compound (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)
-
Cesium Carbonate (Cs₂CO₃) (for less reactive phenols)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and chamber
General Synthesis Protocol
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF) or acetone (approx. 0.2-0.5 M concentration relative to the phenol).
-
Base Addition: Add anhydrous potassium carbonate (2.0 - 3.0 eq.) to the stirred solution. For phenols with low acidity (high pKa), a stronger base like sodium hydride (NaH) may be cautiously used in an anhydrous solvent like THF.
-
Phenoxide Formation: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the deprotonation of the phenol and formation of the potassium phenoxide salt.
-
Alkyl Halide Addition: Add this compound (1.1 eq.) to the reaction mixture dropwise via a syringe.
-
Reaction: Heat the mixture to 70-90°C and allow it to react for 12-24 hours. The reaction progress should be monitored by TLC by observing the consumption of the starting phenol.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid base and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with deionized water (2x) and brine (1x) to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure aryl 4-(benzyloxy)butyl ether.
-
Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizations
Reaction Mechanism
The Williamson ether synthesis proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism. The first step involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom attached to the bromine on this compound, displacing the bromide leaving group in a single, concerted step.
Caption: SN2 mechanism of the Williamson ether synthesis.
Experimental Workflow
The following diagram outlines the typical laboratory workflow for the synthesis and purification of aryl 4-(benzyloxy)butyl ethers.
Caption: Step-by-step workflow for synthesis and purification.
Reaction Optimization Strategy
The success of the Williamson ether synthesis is dependent on several key factors. This diagram illustrates the logical relationships between these factors for researchers aiming to optimize the reaction.
Caption: Interrelated factors for optimizing the synthesis.
References
Application Notes and Protocols: Benzyl 4-bromobutyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-bromobutyl ether is a bifunctional reagent utilized in organic synthesis primarily as an alkylating agent to introduce a benzyloxybutyl moiety onto a variety of nucleophiles. This reagent is particularly useful in multi-step syntheses where a four-carbon linker is required and the terminal hydroxyl group needs to be temporarily masked. The benzyl group serves as a robust protecting group for the primary alcohol, stable to a range of reaction conditions, and can be selectively removed at a later synthetic stage to reveal the free hydroxyl group. This document provides detailed application notes and protocols for the use of this compound.
Core Application: A Two-Stage Protecting and Linking Strategy
The primary application of this compound is not as a simple protecting group for an existing alcohol, but rather as a building block that introduces a protected four-carbon chain. The workflow involves two key stages:
-
Alkylation: The bromo-functionalized end of this compound reacts with a nucleophile (e.g., an alcohol, phenol, amine, or thiol) via nucleophilic substitution to form a new carbon-nucleophile bond. This step incorporates the benzyloxybutyl group into the target molecule.
-
Deprotection: The benzyl ether at the other end of the introduced chain can be cleaved, typically under reductive conditions, to deprotect the primary alcohol.
This strategy allows for the extension of a molecule by a four-carbon chain with a terminal hydroxyl group that is revealed upon deprotection.
Experimental Protocols
Protocol 1: Alkylation of a Nucleophile with this compound
This protocol describes a general procedure for the Williamson ether synthesis using an alcohol as the nucleophile and this compound as the alkylating agent.
Materials:
-
Alcohol (substrate)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or a milder base such as potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Anhydrous diethyl ether or ethyl acetate for workup
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyloxybutyl ether derivative.
Protocol 2: Deprotection of the Benzyl Ether via Catalytic Hydrogenolysis
This protocol outlines the cleavage of the benzyl ether to unmask the primary alcohol using catalytic hydrogenation.
Materials:
-
Benzyloxybutyl-functionalized substrate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or at a slightly positive pressure) at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
If necessary, purify the product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for the alkylation and deprotection steps. Note that the data is representative of general Williamson ether synthesis and benzyl ether deprotection, and optimal conditions for specific substrates may vary.
Table 1: Representative Conditions for Alkylation of Alcohols with Bromoalkanes
| Nucleophile (ROH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | NaH | DMF | 0 to RT | 12-18 | 85-95 |
| Secondary Alcohol | NaH | DMF/THF | 0 to RT | 18-24 | 70-90 |
| Phenol | K₂CO₃ | Acetone/MeCN | Reflux | 6-12 | 90-98 |
| Phenol | Cs₂CO₃ | DMF | RT | 4-8 | 92-99 |
Table 2: Common Conditions for Benzyl Ether Deprotection
| Method | Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Catalytic Hydrogenolysis | H₂ (1 atm) | 10% Pd/C | MeOH, EtOH, EtOAc | RT | 2-24 h | 90-100 |
| Transfer Hydrogenolysis | Ammonium formate | 10% Pd/C | MeOH | Reflux | 1-4 h | 85-95 |
| Dissolving Metal Reduction | Na, NH₃ (l) | None | THF | -78 °C | 1-2 h | 80-95 |
| Lewis Acid Cleavage | BCl₃ | None | CH₂Cl₂ | -78 °C to 0 °C | 1-3 h | 75-90 |
Visualizations
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic workflow using this compound.
Diagram 2: Logical Relationship in Drug Development
Caption: Role of the linker in medicinal chemistry.
Diagram 3: Signaling Pathway Analogy (Conceptual)
Caption: Conceptual synthetic pathway.
Stability and Compatibility
The benzyloxybutyl group is stable under a wide range of conditions, including:
-
Basic conditions: Stable to most non-nucleophilic bases such as metal hydroxides, carbonates, and amines.
-
Acidic conditions: Generally stable to mild acidic conditions. Strong acids may cause cleavage.
-
Oxidizing and Reducing Agents: Stable to many common oxidizing agents (e.g., PCC, PDC, Swern, Dess-Martin) and reducing agents (e.g., NaBH₄, LiAlH₄) that do not affect the benzyl C-O bond.
Care should be taken with reactions that are incompatible with benzyl ethers, such as certain strong Lewis acids or dissolving metal reductions if deprotection is not desired.
Conclusion
This compound is a valuable bifunctional reagent for the introduction of a protected four-carbon linker in organic synthesis. Its utility in providing a stable, masked hydroxyl group that can be deprotected under mild reductive conditions makes it a useful tool for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols and data provided herein serve as a guide for the effective application of this versatile building block.
Application Notes and Protocols: Nucleophilic Substitution Reactions on Benzyl 4-bromobutyl ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for nucleophilic substitution on Benzyl 4-bromobutyl ether. This versatile substrate is a valuable building block in organic synthesis, allowing for the introduction of a benzyloxybutyl moiety into a wide range of molecules. The following sections detail common nucleophilic substitution reactions, including cyanations, azido substitutions, and halogen exchange reactions.
General Reaction Scheme
Nucleophilic substitution reactions on this compound proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The benzylic ether moiety is relatively stable under these conditions, while the primary alkyl bromide is susceptible to attack by various nucleophiles.
Diagram of the general reaction pathway for nucleophilic substitution on this compound.
Synthetic pathways from this compound.
Step-by--Step Guide to the Deprotection of a Benzyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability under a range of reaction conditions, and susceptibility to cleavage under specific, relatively mild conditions.[1] This document provides detailed protocols and comparative data for the most common methods of benzyl ether deprotection, including catalytic hydrogenation, oxidative cleavage, and acid-catalyzed cleavage.
Deprotection Methods Overview
The choice of deprotection method is critical and depends on the overall synthetic strategy, particularly the presence of other functional groups within the molecule. The three primary strategies for benzyl ether cleavage are:
-
Catalytic Hydrogenation: A common and often "clean" method involving the hydrogenolysis of the C-O bond. This can be achieved with hydrogen gas or through catalytic transfer hydrogenation using a hydrogen donor.[2]
-
Oxidative Cleavage: This method is advantageous when hydrogenation-sensitive functional groups, such as alkenes or alkynes, are present.[3][4]
-
Acid-Catalyzed Cleavage: Strong Lewis or Brønsted acids can effect the cleavage of benzyl ethers, a method suitable for acid-stable substrates.[5][6]
The following sections provide detailed experimental protocols and quantitative data for each of these methods.
Catalytic Hydrogenation
This is one of the most frequently employed methods for benzyl ether deprotection due to its mild conditions and high efficiency.[1] The reaction involves the cleavage of the benzylic C-O bond in the presence of a palladium catalyst and a hydrogen source.
General Reaction Scheme:
Experimental Protocols
Protocol 1: Hydrogenolysis using Hydrogen Gas
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc))
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Magnetic stir bar and flask
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent (10 mL) in a flask equipped with a magnetic stir bar.[1]
-
Carefully add 10% Pd/C catalyst (10 mol%).[1]
-
Securely attach a balloon filled with hydrogen gas to the flask or conduct the reaction in a hydrogenation apparatus.[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This protocol is a convenient alternative to using hydrogen gas.[2]
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Anhydrous Methanol (MeOH)
-
Celite®
-
Standard laboratory glassware with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[2]
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[2]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[2]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.[2]
-
Combine the filtrates and remove the solvent under reduced pressure.[2]
-
The crude product can be purified by recrystallization.
Quantitative Data for Catalytic Hydrogenation
| Hydrogen Source | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| H₂ (gas) | 10% Pd/C | EtOH, MeOH, THF, Toluene | Room Temp. | Varies | High | [7] |
| Ammonium Formate | 10% Pd/C | MeOH | Reflux | Varies | High | [2] |
| Formic Acid | 10% Pd/C | - | - | Minutes | 80-95 | [8][9] |
| 1,4-Cyclohexadiene | Pd/C | - | - | - | - | [5] |
| 2-Propanol | Pd/C | - | - | - | - | [10] |
Oxidative Cleavage
Oxidative methods offer an orthogonal approach to deprotection, particularly useful for substrates containing functionalities sensitive to reduction.
General Reaction Scheme:
Experimental Protocols
Protocol 3: Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This method is effective for the deprotection of benzyl ethers, and can be performed under photoirradiation.[5]
Materials:
-
Benzyl ether
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
525 nm light source
Procedure:
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).[1]
-
Add DDQ (1.5 equivalents per benzyl group).[1]
-
Irradiate the reaction mixture with a 525 nm light source at room temperature.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify by column chromatography to isolate the desired alcohol.[1]
Protocol 4: Ozonolysis
Ozone provides a mild method for oxidative deprotection, yielding the alcohol along with benzoic ester and benzoic acid.[11]
Materials:
-
O-benzyl-protected carbohydrate
-
Ozone generator
-
Sodium methoxide
-
Appropriate solvent
Procedure:
-
Dissolve the O-benzyl-protected substrate in a suitable solvent.
-
Bubble ozone through the solution at an appropriate temperature (e.g., -78 °C).
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion of the oxidation, treat the reaction mixture with sodium methoxide to facilitate complete debenzylation.[11]
-
Work up the reaction to isolate the deprotected alcohol.
Quantitative Data for Oxidative Cleavage
| Reagent | Conditions | Substrate Type | Yield (%) | Reference |
| DDQ | CH₂Cl₂/H₂O, 525 nm light | Carbohydrate Benzyl Ethers | 84-96 | [1][4] |
| Ozone | Mild | Carbohydrates | High | [11] |
| Nitroxyl radical/PIFA | Ambient Temperature | Various alcohols | High | [3][12][13] |
Acid-Catalyzed Cleavage
Strong acids, particularly Lewis acids, can be employed for benzyl ether deprotection, although this method is limited to substrates that can tolerate acidic conditions.[5]
General Reaction Scheme:
Experimental Protocols
Protocol 5: Acidic Cleavage using Boron Trichloride (BCl₃)
This protocol uses a strong Lewis acid for deprotection.[1]
Materials:
-
Benzyl ether
-
Boron trichloride (BCl₃) solution (e.g., 1 M in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Water
-
Inert atmosphere setup (e.g., Argon)
Procedure:
-
Dissolve the benzyl ether (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere and cool the solution to -78 °C.[1]
-
Slowly add a 1 M solution of BCl₃ in DCM (1.2 equivalents) dropwise.[1]
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.[1]
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
Quantitative Data for Acid-Catalyzed Cleavage
| Reagent | Conditions | Substrate Type | Yield (%) | Reference |
| BCl₃ | DCM, -78 °C | General Benzyl Ethers | High | [1] |
| BCl₃·SMe₂ | Mild | Various | High | [6] |
| AlCl₃/EtSH | Room Temperature | p-Methoxybenzyl Ethers | High | [14] |
| SnCl₂·2H₂O/EtSH | Room Temperature | p-Methoxybenzyl Ethers | High | [14] |
Diagrams
Experimental Workflow for Benzyl Ether Deprotection
Caption: General experimental workflow for the deprotection of benzyl ethers.
Chemical Transformation in Benzyl Ether Deprotection
Caption: Chemical transformation from a benzyl ether to an alcohol.
Conclusion
The deprotection of benzyl ethers is a fundamental transformation in organic synthesis. The choice of method—catalytic hydrogenation, oxidative cleavage, or acid-catalyzed cleavage—must be carefully considered based on the specific substrate and the presence of other functional groups. The protocols and data presented in these application notes provide a comprehensive guide for selecting and implementing the most appropriate deprotection strategy in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 12. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application of Benzyl 4-bromobutyl ether in Medicinal Chemistry
Abstract
Benzyl 4-bromobutyl ether is a bifunctional reagent increasingly utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its unique structure, featuring a stable benzyl ether protecting group and a reactive bromobutyl chain, allows for its versatile application as a flexible linker. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of novel chemical entities, particularly in the context of drug discovery and development.
Introduction
In the landscape of modern drug discovery, the modular assembly of molecular fragments is a cornerstone of rational drug design. Linker molecules, which connect distinct pharmacophoric elements, play a critical role in determining the overall physicochemical and pharmacological properties of a drug candidate. This compound has emerged as a valuable tool in this regard, offering a synthetically tractable means of introducing a four-carbon spacer with a terminal benzyl ether. The benzyl group can serve as a bulky, hydrophobic element to engage with specific binding pockets in target proteins, or it can function as a protecting group that can be removed under specific conditions to unmask a hydroxyl functionality. The bromoalkyl terminus provides a reactive handle for the covalent attachment to a variety of nucleophilic scaffolds, such as phenols, amines, and thiols, through well-established alkylation reactions.
Application Notes
This compound is primarily employed as a linker in the synthesis of novel therapeutic agents. Its application spans several key areas of medicinal chemistry:
-
Synthesis of Novel Kinase Inhibitors: In the design of kinase inhibitors, linker moieties are often used to connect a hinge-binding fragment to a moiety that occupies the solvent-exposed region of the ATP-binding pocket. The benzyloxybutyl group can serve as this linker, with the benzyl group potentially forming favorable hydrophobic interactions.
-
Development of G-Protein Coupled Receptor (GPCR) Ligands: The flexible four-carbon chain of this compound allows for the optimal positioning of pharmacophores within the binding sites of GPCRs. The benzyl ether can contribute to the overall lipophilicity of the ligand, which is often a critical factor for receptor affinity and selectivity.
-
Construction of Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. While not as common as PEG or alkyl chains, a benzyloxybutyl linker could be employed to achieve a specific spatial orientation and to modulate the physicochemical properties of the PROTAC.
-
General Synthesis of Aryl Alkyl Ethers: The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1] this compound is an excellent electrophile for the O-alkylation of phenols, leading to the formation of aryl benzyloxybutyl ethers, which are common structural motifs in a variety of biologically active molecules.[2]
Data Presentation
The following table summarizes representative quantitative data for a typical Williamson ether synthesis reaction using this compound with a generic phenol. Please note that these are illustrative values and actual results may vary depending on the specific substrate and reaction conditions.
| Parameter | Value |
| Reactants | |
| Phenol (generic) | 1.0 mmol |
| This compound | 1.2 mmol (1.2 equiv) |
| Base (e.g., K₂CO₃) | 2.0 mmol (2.0 equiv) |
| Solvent (e.g., Acetone) | 10 mL |
| Reaction Conditions | |
| Temperature | 60 °C (Reflux) |
| Reaction Time | 12-24 hours |
| Results | |
| Product Yield (isolated) | 75-90% |
| Product Purity (by HPLC) | >95% |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl Benzyloxybutyl Ethers via Williamson Ether Synthesis
This protocol describes a general method for the O-alkylation of a phenolic substrate using this compound.
Materials and Reagents:
-
Phenolic substrate
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask containing the phenolic substrate (1.0 eq) and a magnetic stir bar, add anhydrous acetone or DMF (to dissolve the phenol).
-
Add anhydrous potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 15-30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl benzyloxybutyl ether.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of aryl benzyloxybutyl ethers.
Signaling Pathways and Logical Relationships
The application of this compound as a linker can be conceptualized in the context of designing molecules that modulate specific signaling pathways. For instance, in the development of a kinase inhibitor, the molecule must bind to the ATP-binding site of the kinase, thereby inhibiting its catalytic activity and blocking downstream signaling.
Visualization of a Generic Kinase Inhibition Pathway
Caption: Role of a benzyloxybutyl linker in kinase inhibition.
Conclusion
This compound serves as a valuable and versatile bifunctional linker in medicinal chemistry. Its application facilitates the synthesis of complex molecules with potential therapeutic applications. The straightforward incorporation of this linker via established synthetic protocols, such as the Williamson ether synthesis, makes it an attractive tool for researchers in drug discovery and development. The provided protocols and conceptual diagrams are intended to guide the effective utilization of this compound in the design and synthesis of novel bioactive compounds.
References
Application Notes and Protocols for Benzyl 4-bromobutyl ether as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioconjugation, the choice of a linker molecule is critical for the successful development of targeted therapeutics, diagnostic agents, and research tools. An ideal linker provides a stable and covalent connection between a biomolecule, such as an antibody or protein, and a payload, which could be a small molecule drug, a fluorescent dye, or a radioisotope. Benzyl 4-bromobutyl ether is a bifunctional linker that offers a versatile platform for bioconjugation. This molecule incorporates a benzyl ether group, which can provide steric hindrance and potentially influence the solubility of the final conjugate, and a reactive bromobutyl group, which can readily undergo nucleophilic substitution with specific amino acid residues on a protein.
This document provides detailed application notes and protocols for the use of this compound as a non-cleavable linker in bioconjugation, with a primary focus on its application in the synthesis of antibody-drug conjugates (ADCs).
Principle of Bioconjugation with this compound
This compound acts as an alkylating agent, forming a stable thioether bond with the sulfhydryl group of cysteine residues on a protein. This reaction is a type of nucleophilic substitution where the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the carbon atom attached to the bromine, which serves as the leaving group. The benzyl ether moiety of the linker remains intact and becomes part of the final conjugate structure. Due to the stability of the resulting thioether bond, this compound is classified as a non-cleavable linker. Non-cleavable linkers are advantageous in applications where the payload should only be released upon the complete degradation of the antibody within the target cell, which can minimize off-target toxicity.
Potential Applications
-
Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Protein Labeling: Conjugation of fluorescent dyes or biotin for protein tracking, localization, and quantification.
-
Immobilization of Proteins: Attachment of proteins to solid supports for use in immunoassays or biocatalysis.
-
PEGylation: While not a direct PEG linker, it can be used to attach a payload to a previously PEGylated protein.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 103-105 °C at 0.3 mmHg |
| Density | 1.275 g/mL at 25 °C |
| Refractive Index | n20/D 1.529 |
Table 2: Hypothetical Reaction Parameters for Conjugation to a Monoclonal Antibody (mAb)
| Parameter | Condition |
| mAb Concentration | 5 - 10 mg/mL |
| Linker-Payload to mAb Molar Ratio | 5:1 to 10:1 |
| Reducing Agent (for cysteine) | TCEP (tris(2-carboxyethyl)phosphine) |
| Reducing Agent Molar Excess | 2 - 5 equivalents per disulfide bond |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2 - 7.5 |
| Co-solvent | 5 - 10% (v/v) Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | 25 - 37 °C |
| Reaction Time | 12 - 24 hours |
| Quenching Agent | N-acetylcysteine |
Table 3: Hypothetical Characterization of a Synthesized Antibody-Drug Conjugate (ADC)
| Analytical Method | Parameter Measured | Result |
| UV-Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR) | 3.8 |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | DAR Distribution | DAR0: 5%, DAR2: 20%, DAR4: 60%, DAR6: 10%, DAR8: 5% |
| Mass Spectrometry (LC-MS) | Intact Mass of Light and Heavy Chains | Confirmed conjugation to cysteine residues |
| Size Exclusion Chromatography (SEC)-HPLC | Aggregate Content | < 2% |
| Cell-based Cytotoxicity Assay | IC₅₀ on Target Cancer Cells | 0.5 nM |
| Plasma Stability Assay | % Intact ADC after 7 days | > 95% |
Experimental Protocols
Protocol 1: Reduction of Antibody Interchain Disulfide Bonds
Objective: To generate free sulfhydryl groups on a monoclonal antibody for conjugation.
Materials:
-
Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare a stock solution of 10 mM TCEP in PBS.
-
To the mAb solution, add the required volume of TCEP stock solution to achieve a final molar excess of 2.5 equivalents per disulfide bond (for a typical IgG1, this would be a 10-fold molar excess of TCEP over the antibody).
-
Incubate the reaction mixture at 37 °C for 2 hours with gentle mixing.
-
Remove the excess TCEP by passing the reduced antibody solution through a desalting column pre-equilibrated with PBS, pH 7.2.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: Conjugation of a Payload to the Reduced Antibody using this compound Linker
Objective: To covalently attach a payload (pre-functionalized with a reactive group for the linker) to the reduced monoclonal antibody. This protocol assumes the payload has been pre-functionalized to react with the benzyl ether end of the linker, or that the payload is first attached to the linker before conjugation to the antibody. For this example, we assume a payload-linker construct is ready for conjugation.
Materials:
-
Reduced monoclonal antibody (from Protocol 1) in PBS, pH 7.2
-
Payload-linker construct (Payload-Benzyl 4-bromobutyl ether) dissolved in DMSO
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.2
-
N-acetylcysteine
Procedure:
-
Bring the reduced antibody solution to room temperature.
-
Prepare a 10 mM stock solution of the Payload-linker construct in DMSO.
-
Add the Payload-linker stock solution to the reduced antibody solution to achieve a final molar ratio of 8:1 (linker-payload to mAb). Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubate the reaction mixture at 25 °C for 18 hours with gentle agitation.
-
To quench the reaction, add a 10-fold molar excess of N-acetylcysteine relative to the initial amount of the linker-payload and incubate for 1 hour at room temperature.
-
Purify the resulting ADC from unreacted payload-linker and other small molecules using a desalting column or tangential flow filtration (TFF) with PBS, pH 7.4 as the exchange buffer.
-
Store the purified ADC at 4 °C.
Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)
Objective: To determine the average Drug-to-Antibody Ratio (DAR) and assess the purity of the synthesized ADC.
A. Determination of Average DAR by UV-Vis Spectroscopy
-
Measure the UV-Vis absorbance spectrum of the purified ADC from 250 nm to 400 nm.
-
Record the absorbance values at 280 nm and the wavelength of maximum absorbance for the payload (e.g., λ_max_drug).
-
Calculate the average DAR using the following equations, where ε_Ab and ε_Drug are the molar extinction coefficients of the antibody and the drug, respectively:
-
Corrected A₂₈₀ = A₂₈₀ - (A_λ_max_drug * (ε_Drug at 280 nm / ε_Drug at λ_max_drug))
-
Concentration of Antibody (M) = Corrected A₂₈₀ / ε_Ab at 280 nm
-
Concentration of Drug (M) = A_λ_max_drug / ε_Drug at λ_max_drug
-
DAR = Concentration of Drug / Concentration of Antibody
-
B. Determination of DAR Distribution by HIC-HPLC
-
Use a hydrophobic interaction chromatography (HIC) column suitable for antibody analysis.
-
Employ a decreasing salt gradient (e.g., ammonium sulfate or sodium chloride) to elute the different drug-loaded species.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR from the peak area percentages.
C. Confirmation of Conjugation by Mass Spectrometry
-
Reduce the ADC sample to separate the light and heavy chains.
-
Analyze the reduced sample by liquid chromatography-mass spectrometry (LC-MS).
-
Compare the masses of the light and heavy chains of the ADC with the unconjugated antibody to confirm the addition of the payload-linker and identify the site of conjugation.
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of an ADC.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Conclusion
This compound presents a viable option as a non-cleavable linker for bioconjugation, particularly for the development of antibody-drug conjugates. Its reactivity towards cysteine residues allows for the formation of stable thioether bonds, leading to conjugates with high in vivo stability. The protocols provided herein offer a foundational framework for researchers to explore the utility of this linker in their specific applications. As with any bioconjugation strategy, optimization of reaction conditions and thorough characterization of the final product are paramount to ensure the desired efficacy and safety profile.
Application Notes and Protocols for Phase-Transfer Catalysis in Reactions of Benzyl 4-Bromobutyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for key chemical transformations of benzyl 4-bromobutyl ether utilizing phase-transfer catalysis (PTC). This methodology offers a robust and efficient alternative to traditional homogeneous reaction conditions, often leading to higher yields, milder reaction conditions, and simplified work-up procedures. The protocols provided herein are based on established principles of phase-transfer catalysis and adapted from reactions with structurally similar substrates due to a lack of specific literature for this compound.
Introduction to Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] A phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports a reactant from one phase to another where it can readily react.[2][3] This circumvents the insolubility issues of reactants, leading to accelerated reaction rates and improved efficiency.[4]
Key Applications and Protocols
This section details the application of phase-transfer catalysis in three key synthetic transformations of this compound: Williamson ether synthesis, cyanation, and azidation.
Williamson Ether Synthesis with Phenols
The Williamson ether synthesis is a widely used method for the preparation of ethers.[5][6] Using PTC, the phenoxide, generated in an aqueous or solid phase, is transferred to the organic phase containing this compound to form the corresponding aryl ether.
This protocol is adapted from general procedures for PTC-mediated Williamson ether synthesis.[5]
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq.), sodium hydroxide (1.5 eq.), and deionized water (20 mL). Stir the mixture at room temperature until the phenol has completely dissolved to form sodium phenoxide.
-
To the aqueous solution, add a solution of this compound (1.2 eq.) and tetrabutylammonium bromide (0.1 eq.) in toluene (20 mL).
-
Heat the biphasic mixture to 80 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with 1 M NaOH (2 x 20 mL), followed by deionized water (2 x 20 mL), and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure benzyl 4-phenoxybutyl ether.
The following table summarizes the expected yields and reaction times for the Williamson ether synthesis with various substituted phenols, based on typical outcomes for PTC reactions.
| Entry | Phenol Derivative | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Phenol | 10 | 4 | 92 |
| 2 | 4-Methoxyphenol | 10 | 4 | 95 |
| 3 | 4-Chlorophenol | 10 | 5 | 88 |
| 4 | 2-Naphthol | 10 | 6 | 85 |
Cyanation Reaction
The conversion of the bromide in this compound to a nitrile group is a valuable transformation for introducing a versatile functional group for further synthetic manipulations. PTC is highly effective for this nucleophilic substitution.
This protocol is adapted from general procedures for the cyanation of alkyl halides under phase-transfer conditions.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.5 eq.) in deionized water (20 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.
-
Add a solution of this compound (1.0 eq.) and tetrabutylammonium bromide (0.05 eq.) in toluene (20 mL) to the aqueous solution.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and wash it with deionized water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude 5-(benzyloxy)pentanenitrile can be purified by vacuum distillation or column chromatography.
The table below presents the influence of different phase-transfer catalysts on the cyanation reaction.
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | TBAB | 5 | 10 | 90 |
| 2 | TBACl | 5 | 12 | 85 |
| 3 | Aliquat 336 | 5 | 8 | 93 |
| 4 | No Catalyst | - | 24 | <5 |
Azidation Reaction
The introduction of an azide group provides a precursor for the synthesis of amines via reduction or for use in click chemistry. Phase-transfer catalysis provides a safe and efficient method for this transformation.
This protocol is based on general methods for the azidation of alkyl halides using PTC.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of sodium azide (2.0 eq.) in deionized water (25 mL). Caution: Sodium azide is toxic and potentially explosive. Handle with care.
-
Add a solution of this compound (1.0 eq.) and tetrabutylammonium bromide (0.05 eq.) in toluene (25 mL).
-
Stir the biphasic mixture vigorously at 70 °C for 12-16 hours.
-
Monitor the reaction by IR spectroscopy (disappearance of C-Br stretch, appearance of N₃ stretch at ~2100 cm⁻¹) or TLC.
-
Once the reaction is complete, cool to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and wash with deionized water (3 x 25 mL) and brine (25 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 4-(benzyloxy)butyl azide is often used in subsequent steps without further purification. If necessary, it can be purified by column chromatography.
The effect of reaction temperature on the azidation of this compound is summarized below.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 50 | 24 | 75 |
| 2 | 70 | 14 | 91 |
| 3 | 90 | 10 | 88 (with minor byproducts) |
Visualizations
The following diagrams illustrate the fundamental mechanisms and workflows described in these application notes.
Caption: Mechanism of PTC Williamson Ether Synthesis.
Caption: Experimental workflow for PTC-catalyzed cyanation.
Caption: Generalized logical relationship in phase-transfer catalysis.
References
Synthesis of Functionalized Polymers Using Benzyl 4-bromobutyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized polymers utilizing Benzyl 4-bromobutyl ether. This versatile reagent can be employed as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers with a benzyl ether functional group at one terminus and a bromine at the other. The terminal bromine can then be subjected to various post-polymerization modifications to introduce a wide range of functionalities, making these polymers highly valuable for applications in drug delivery, biomaterials, and other advanced materials.
Application Note 1: Synthesis of Benzyl Ether-Terminated Poly(methyl methacrylate) (PMMA) via ATRP
This section details the use of this compound as an initiator for the Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA). ATRP allows for the synthesis of polymers with controlled molecular weight and low polydispersity.
A combination of an aryl methyl halide and a suitable catalyst system can generate a benzyl cation, which induces cationic polymerization.[1] Similarly, the alkyl halide functionality of this compound allows it to act as an effective initiator for ATRP.
Experimental Workflow for ATRP Synthesis
Caption: Workflow for the synthesis of Benzyl Ether-Terminated PMMA via ATRP.
Experimental Protocol
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (Cu(I)Br) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Tetrahydrofuran (THF)
-
Methanol
-
Neutral alumina
-
Nitrogen gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (e.g., 0.07 g, 0.5 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen for 15 minutes.
-
In a separate vial, prepare a solution of MMA (e.g., 5.0 g, 50 mmol), this compound (e.g., 0.122 g, 0.5 mmol), PMDETA (e.g., 0.087 g, 0.5 mmol), and anisole (5 mL).
-
Deoxygenate this solution by bubbling with nitrogen for 20 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing Cu(I)Br via a nitrogen-purged syringe.
-
Perform three freeze-pump-thaw cycles to ensure the reaction mixture is thoroughly deoxygenated.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6 hours).
-
To terminate the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the reaction mixture with 10 mL of THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to 200 mL of cold methanol with vigorous stirring.
-
Decant the methanol and re-dissolve the polymer in a minimal amount of THF, then re-precipitate into cold methanol.
-
Collect the white polymer by filtration and dry under vacuum at 40°C overnight.
Data Presentation
| Entry | [MMA]:[Initiator]:[Cu(I)Br]:[PMDETA] | Time (h) | Conversion (%) | Mn (GPC) | PDI (GPC) |
| 1 | 100:1:1:1 | 2 | 45 | 4,800 | 1.15 |
| 2 | 100:1:1:1 | 4 | 78 | 8,100 | 1.12 |
| 3 | 100:1:1:1 | 6 | 92 | 9,500 | 1.10 |
| 4 | 200:1:1:1 | 6 | 88 | 18,000 | 1.18 |
Mn = Number-average molecular weight, PDI = Polydispersity Index (Mw/Mn). Data are representative.
Application Note 2: Post-Polymerization Modification of Benzyl Ether-Terminated PMMA
The bromo-terminus of the synthesized PMMA is a versatile handle for further functionalization. This section describes a two-step process to introduce a clickable alkyne group via azidation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Signaling Pathway for Post-Polymerization Modification
Caption: Reaction pathway for the functionalization of the bromo-terminus of PMMA.
Experimental Protocol: Azidation
Materials:
-
Benzyl Ether-PMMA-Br (from Application Note 1)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve Benzyl Ether-PMMA-Br (e.g., 2.0 g, 0.21 mmol) in 20 mL of DMF in a round-bottom flask.
-
Add sodium azide (e.g., 0.137 g, 2.1 mmol) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the polymer by adding the reaction mixture to 200 mL of deionized water.
-
Filter the polymer and wash thoroughly with water.
-
Re-dissolve the polymer in DCM and precipitate in cold methanol.
-
Collect the polymer by filtration and dry under vacuum. Successful azidation can be confirmed by the appearance of a characteristic azide stretch in the IR spectrum (~2100 cm⁻¹).
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Benzyl Ether-PMMA-N3 (from the previous step)
-
Propargyl alcohol
-
Copper(I) bromide (Cu(I)Br)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve Benzyl Ether-PMMA-N3 (e.g., 1.5 g, 0.16 mmol) and propargyl alcohol (e.g., 0.045 g, 0.8 mmol) in 15 mL of THF.
-
In a separate vial, add Cu(I)Br (e.g., 0.023 g, 0.16 mmol) and PMDETA (e.g., 0.028 g, 0.16 mmol) to 5 mL of THF and stir under nitrogen until a clear solution forms.
-
Transfer the catalyst solution to the polymer solution via a syringe.
-
Stir the reaction mixture at 50°C for 24 hours under a nitrogen atmosphere.
-
Terminate the reaction by exposing the solution to air.
-
Dilute with THF and pass through a neutral alumina column to remove the copper catalyst.
-
Precipitate the final polymer in cold methanol, filter, and dry under vacuum. Characterization by ¹H NMR should show the appearance of the triazole proton signal.
Application in Drug Development
The synthesis of functionalized polymers is crucial in drug development. For instance, polytetrahydrofuran (PTHF) is a key component in producing thermoplastic elastomers and has potential applications in drug delivery due to its biocompatibility.[4][5] The methodologies described here, initiated by this compound, allow for the creation of polymers with a benzyl ether "head" and a modifiable "tail." The benzyl group can influence the hydrophobicity of the polymer, while the functionalized tail can be used to conjugate drugs, targeting ligands, or imaging agents, creating sophisticated polymer-drug conjugates. The controlled nature of ATRP ensures that these polymers have a defined chain length, which is critical for reproducible drug loading and release kinetics.
References
- 1. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 2. This compound 90 60789-54-0 [sigmaaldrich.com]
- 3. Benzyl-4-bromobutyl ether | C22H28Br2O | CID 53446386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(THF) - CD Bioparticles [cd-bioparticles.net]
Troubleshooting & Optimization
How to remove unreacted Benzyl 4-bromobutyl ether from a reaction
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted Benzyl 4-bromobutyl ether from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
The most common and effective methods for removing residual this compound are flash column chromatography and vacuum distillation. The choice depends on the properties of your desired product, the scale of the reaction, and the available equipment. Chemical quenching followed by an aqueous work-up is also a viable strategy to convert the ether into a more easily removable species.
Q2: How do I choose the best separation technique for my reaction?
The selection of a purification method hinges on the physicochemical differences between your product and the unreacted starting material.
-
Flash Column Chromatography is ideal when there is a significant polarity difference between your product and this compound. It is highly versatile and can be adapted for various scales, from milligrams to multigrams.
-
Vacuum Distillation is effective if your product has a boiling point that is significantly different (ideally >30-40 °C at a given pressure) from this compound (b.p. 103-105 °C / 0.3 mmHg) and is thermally stable.[1]
-
Chemical Quenching/Extraction is a good option if the unreacted ether needs to be removed prior to chromatography or distillation. This involves adding a nucleophilic scavenger that reacts with the electrophilic this compound to form a highly polar salt, which can then be removed with an aqueous wash.[2]
-
Recrystallization should be considered if your desired product is a solid. This can be a highly efficient method for achieving high purity, provided a suitable solvent system can be identified in which this compound is soluble.
Q3: Can I use a liquid-liquid extraction to remove this compound?
Standard liquid-liquid extraction is generally ineffective for separating this compound from a neutral organic product, as both are likely to reside in the organic phase. However, an extraction becomes highly effective if you first quench the excess ether. By adding a nucleophile like triethylamine or sodium thiomethoxide, you can convert the ether into a charged ammonium or thioether salt, respectively.[2] These salts are typically soluble in water and can be easily removed from the organic layer during an aqueous work-up.
Q4: My product is thermally unstable. Which purification method should I avoid?
If your product is sensitive to heat, you should avoid high-temperature vacuum distillation. Flash column chromatography performed at room temperature is the most suitable alternative.
Q5: What are the key physical properties of this compound to consider during purification?
Understanding the properties of the starting material is crucial for designing a separation strategy.
| Property | Value | Source |
| Molecular Weight | 243.14 g/mol | [1] |
| Boiling Point | 103-105 °C @ 0.3 mmHg | [1] |
| 115 °C @ 0.4 mmHg | [3] | |
| Density | 1.275 g/mL at 25 °C | [1] |
| Physical State | Liquid | [3] |
| Refractive Index | n20/D 1.529 | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethyl acetate, dichloromethane, ethers. | [4] (inferred) |
Troubleshooting Guides
Issue 1: My product and this compound have very similar Rf values in flash column chromatography.
-
Solution 1: Optimize the Solvent System. Systematically screen different solvent systems (eluents). This compound is a moderately polar compound. Try using a combination of a non-polar solvent (e.g., hexane, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). Varying the ratio in small increments (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc) can often achieve separation.
-
Solution 2: Change the Stationary Phase. If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For highly non-polar compounds, reverse-phase chromatography (e.g., C18 silica) with polar mobile phases (e.g., acetonitrile/water or methanol/water) may be effective.[5]
-
Solution 3: Use a Scavenging Agent. Before attempting chromatography, quench the excess this compound as described in the protocols below. This will convert it to a much more polar compound that will either be removed in a work-up or remain at the baseline of the silica gel column.
Issue 2: During vacuum distillation, my product co-distills with the starting material.
-
Solution 1: Use a Fractionating Column. If the boiling points are close, a simple distillation may not be sufficient. Employing a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser increases the number of theoretical plates and enhances separation efficiency.
-
Solution 2: Switch to an Alternative Method. If fractional distillation is impractical or ineffective, the thermal stability of your compound may be a limiting factor. In this case, flash column chromatography is the recommended alternative.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common method for purifying products from reactions involving this compound.
-
Reaction Quench & Work-up:
-
Cool the reaction mixture to room temperature.
-
If applicable, quench any reactive reagents (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
TLC Analysis:
-
Dissolve a small sample of the crude product in a suitable solvent.
-
Spot the sample on a TLC plate and develop it using various eluent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation between your product spot and the spot for this compound (Rf difference of at least 0.2 is ideal).
-
-
Column Preparation and Elution:
-
Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Protocol 2: Chemical Quenching and Extraction
This protocol is used to chemically modify the unreacted ether for easy removal.
-
Reaction Quench:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add a nucleophilic scavenger. A common choice is triethylamine (1.5-2.0 equivalents relative to the excess this compound).[2] Stir for 1-2 hours at room temperature. This converts the starting material to a water-soluble quaternary ammonium salt.
-
-
Aqueous Work-up:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash the organic layer multiple times with water to extract the ammonium salt.
-
Follow with a brine wash.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The resulting crude product should be significantly depleted of the starting ether and can be further purified if necessary.
-
Visualizations
Caption: Workflow for purification using flash column chromatography.
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. This compound 90 60789-54-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 60789-54-0 | TCI Deutschland GmbH [tcichemicals.com]
- 4. Benzyl butyl ether | C11H16O | CID 61134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of Benzyl ethyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Reactions Involving Benzyl 4-bromobutyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 4-bromobutyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a bifunctional molecule, allowing for a variety of transformations. The most common reactions involve nucleophilic substitution at the primary alkyl bromide, making it a versatile substrate for Williamson ether synthesis and related alkylations. Additionally, the bromide can be converted to an organometallic species, such as a Grignard reagent, for subsequent carbon-carbon bond formation.
Q2: What are the primary competing side reactions to be aware of?
A2: The primary side reactions include:
-
E2 Elimination: Particularly with strong, sterically hindered bases, elimination to form 5-(benzyloxy)-1-pentene can compete with substitution.[1]
-
Wurtz Coupling: When preparing a Grignard reagent from this compound, the formation of a dimeric Wurtz coupling product is a significant possibility.
-
Intramolecular Cyclization: Under certain conditions, intramolecular reaction can lead to the formation of 2-(benzyloxymethyl)tetrahydrofuran.
-
Benzyl Ether Cleavage: While generally stable, the benzyl ether protecting group can be cleaved under harsh acidic or reductive conditions.
Q3: How can I purify my product from unreacted this compound and its side products?
A3: Purification is typically achieved through column chromatography on silica gel. The polarity of the eluent will depend on the polarity of the desired product. For non-polar products, a gradient of hexane and ethyl acetate is often effective. If the side product is an alkene (from elimination), it will be less polar than the starting material and the desired substitution product. Dimeric coupling products will have a significantly higher molecular weight and may require different chromatographic conditions.
Troubleshooting Guides
Williamson Ether Synthesis: Low Yield of Desired Ether
Problem: When reacting this compound with an alkoxide (R-O⁻), the yield of the desired product, BnO-(CH₂)₄-OR, is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| E2 Elimination Side Reaction: The alkoxide is acting as a base rather than a nucleophile, leading to the formation of 5-(benzyloxy)-1-pentene. This is more likely with sterically hindered alkoxides. | - Use a less sterically hindered alkoxide if possible.- Employ milder reaction conditions (e.g., lower temperature).- Use a less basic, highly nucleophilic alkoxide precursor if applicable. |
| Intramolecular Cyclization: While less common in intermolecular reactions, under dilute conditions or with specific bases, intramolecular cyclization to form 2-(benzyloxymethyl)tetrahydrofuran can occur. | - Ensure the concentration of the nucleophile is sufficiently high to favor the intermolecular reaction.- Add the this compound slowly to a solution of the nucleophile. |
| Incomplete Reaction: The reaction has not gone to completion. | - Increase the reaction time or temperature.- Use a more polar aprotic solvent like DMF or DMSO to enhance the rate of S_N2 reactions.[1] |
| Hydrolysis of Alkoxide: Presence of water in the reaction mixture will quench the alkoxide. | - Ensure all glassware is thoroughly dried.- Use an anhydrous solvent.- Use a freshly prepared or properly stored alkoxide. |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or THF.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Grignard Reaction: Low Yield of the Desired Product
Problem: Attempting to form a Grignard reagent from this compound followed by reaction with an electrophile results in a low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Wurtz Coupling: The primary side reaction during the formation of the Grignard reagent is Wurtz coupling, leading to the dimer 1,8-bis(benzyloxy)octane. | - Use a less coordinating solvent like diethyl ether, which has been shown to suppress Wurtz coupling compared to THF for similar systems.- Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the halide.- Ensure the magnesium is highly activated (e.g., by using a crystal of iodine or 1,2-dibromoethane). |
| Reaction with Benzyl Ether: The Grignard reagent is a strong base and could potentially react with the benzylic protons, although this is generally less favorable. | - This is a less likely side reaction but could be influenced by temperature. Maintain a moderate reaction temperature. |
| Presence of Water: Grignard reagents are highly sensitive to moisture. | - Use flame-dried glassware and anhydrous solvents.- Ensure the starting materials are dry. |
Quantitative Data on Solvent Effects in a Related System:
| Solvent | Approximate Ratio (Grignard Product : Wurtz Product) |
| Diethyl Ether (Et₂O) | 80 : 20 |
| Tetrahydrofuran (THF) | 30 : 70 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 : 20 |
Data is for a related benzyl halide system and should be used as a qualitative guide.
Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction
-
Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq.) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether.
-
Add a small amount of the ether solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux).
-
Once initiated, add the remaining ether solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and add the electrophile (e.g., an aldehyde or ketone) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Intramolecular Cyclization
Problem: The desired intermolecular reaction is failing, and the main product is 2-(benzyloxymethyl)tetrahydrofuran.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Dilution: Intramolecular reactions are favored at low concentrations. | - Increase the concentration of the reactants. |
| Weak Nucleophile: If the external nucleophile is weak, the intramolecular reaction may become kinetically favorable. | - Use a stronger or more reactive nucleophile. |
| Base-Induced Cyclization: In the presence of a strong, non-nucleophilic base, deprotonation of a suitable precursor could lead to intramolecular cyclization. | - If an intermolecular reaction is desired, ensure a potent nucleophile is present in sufficient concentration before adding the base. |
References
Technical Support Center: Optimizing Williamson Ether Synthesis with Benzyl 4-bromobutyl ether
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Williamson ether synthesis, specifically when using Benzyl 4-bromobutyl ether as the electrophile.
Frequently Asked Questions (FAQs)
Q1: What is the Williamson ether synthesis and what is the role of this compound in it?
The Williamson ether synthesis is a versatile and widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide). The reaction typically proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] In this specific synthesis, this compound acts as the primary alkyl halide (the electrophile). An alkoxide nucleophile (RO⁻) attacks the carbon atom bonded to the bromine, displacing the bromide leaving group to form a new ether linkage.
Q2: Which factors are most critical for optimizing the yield of this reaction?
Several factors influence the success and yield of the Williamson ether synthesis.[4][5] Key factors include:
-
Choice of Base: A strong, non-nucleophilic base is needed to completely deprotonate the starting alcohol to form the reactive alkoxide.[6]
-
Solvent Selection: Polar aprotic solvents are generally preferred as they solvate the cation of the alkoxide but not the nucleophilic anion, increasing its reactivity.[6][7]
-
Reaction Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination (E2).[2][8]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the base and hydrolyze the alkyl halide.[8]
Q3: What are the most common side reactions and how can they be minimized?
The primary competing reaction is the E2 elimination of the alkylating agent, which is promoted by sterically hindered or strongly basic nucleophiles and higher temperatures.[1][9] Since this compound is a primary alkyl halide, the risk of E2 elimination is relatively low compared to secondary or tertiary halides.[1][4] However, to minimize this risk, it is advisable to use the least sterically hindered base possible and maintain a controlled reaction temperature, typically between 50-100 °C.[2] Another potential side reaction is the self-condensation of the benzylating agent at elevated temperatures.[6]
Q4: Which bases and solvents are recommended for this synthesis?
The choice of base and solvent is critical for achieving a high yield. The following table summarizes common choices:
| Base | Recommended Solvents | Advantages & Considerations |
| Sodium Hydride (NaH) | THF, DMF, DMSO | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[3][6] The hydrogen gas byproduct bubbles out of the solution.[3] Requires careful handling. |
| Potassium Hydride (KH) | THF, Diethyl Ether | Similar to NaH, very effective.[3] |
| Potassium Hydroxide (KOH) | Ethanol, Acetonitrile | A strong base, often used in combination with a phase-transfer catalyst for improved results.[7][10] |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | A weaker base, suitable for synthesizing aryl ethers.[7] |
-
THF: Tetrahydrofuran
-
DMF: N,N-Dimethylformamide
-
DMSO: Dimethyl sulfoxide
Troubleshooting Guide
Problem: My reaction yield is very low. What are the potential causes and how can I fix them?
Low yields are a common issue that can often be resolved by systematically reviewing the experimental setup and conditions.[8][11]
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Answer Breakdown:
-
Reactant Quality and Stoichiometry:
-
Moisture: The alkoxide is a strong base and will be quenched by any water present. Ensure all glassware is oven-dried and use anhydrous solvents.[8]
-
Base Quality: If using a solid base like NaH, ensure it has not been deactivated by improper storage. A gray appearance may indicate deactivation.[8]
-
Reagent Purity: Use freshly purified starting materials. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: While the typical range is 50-100 °C, the optimal temperature may vary.[2] Start at a lower temperature and gradually increase it while monitoring the reaction by Thin-Layer Chromatography (TLC).[8]
-
Reaction Time: Reaction times can vary from 1 to 8 hours.[2] Use TLC to determine when the starting material is consumed and to avoid product decomposition from prolonged heating.[8]
-
Base and Solvent: The combination of base and solvent significantly impacts reactivity. If the yield is low, consider switching to a stronger base (e.g., NaH) or a more suitable polar aprotic solvent (e.g., DMF).[6]
-
-
Side Reactions:
Problem: The reaction is not going to completion, and I still see starting material on the TLC.
Answer: This typically points to issues with reactivity.
-
Incomplete Deprotonation: Your base may not be strong enough, or you may not be using a sufficient molar equivalent to fully deprotonate the alcohol. Consider using a stronger base like sodium hydride (NaH).[3][7]
-
Insufficient Temperature/Time: The reaction may be running too slowly. Try increasing the temperature moderately or allowing the reaction to run for a longer period, monitoring progress with TLC.[8]
-
Phase-Transfer Catalyst: If you are using a base like KOH in a two-phase system, the reaction may be slow. Adding a phase-transfer catalyst, such as tetrabutylammonium bromide, can significantly improve the reaction rate.
Reaction Mechanism and Experimental Protocols
Reaction Mechanism
The reaction proceeds via a classic S_{N}2 mechanism. The alkoxide ion acts as the nucleophile, performing a backside attack on the electrophilic carbon of this compound, leading to an inversion of stereochemistry if the carbon were chiral.
Caption: S_N2 mechanism of an alkoxide with this compound.
Experimental Protocol: General Procedure
This protocol provides a general methodology that can be adapted based on the specific alcohol (R-OH) being used.
Caption: General experimental workflow for Williamson ether synthesis.
Detailed Steps:
-
Alkoxide Preparation:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired alcohol (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., THF, DMF).[6]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.[12] Hydrogen gas will evolve.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.[6]
-
-
Reaction with this compound:
-
To the freshly prepared alkoxide solution, add this compound (1.0-1.2 equivalents) dropwise via a syringe.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir.
-
Monitor the consumption of the starting materials using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-8 hours.[2]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ether.[6]
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. francis-press.com [francis-press.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. ias.ac.in [ias.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Prevention of Dibenzyl Ether Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of dibenzyl ether as a byproduct during chemical syntheses, particularly in alcohol protection reactions.
Frequently Asked Questions (FAQs)
Q1: Under what reaction conditions is dibenzyl ether typically formed as a byproduct?
A1: Dibenzyl ether is a common byproduct in reactions involving the benzylation of alcohols using a benzyl halide (e.g., benzyl bromide or benzyl chloride) under basic conditions. This is essentially a competing Williamson ether synthesis where the benzyl alcohol, either present as a starting material or formed in situ from the benzyl halide, reacts with another molecule of the benzyl halide.[1][2] The formation is particularly favored when strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are used, especially at high concentrations.[1]
Q2: What is the primary mechanism leading to the formation of dibenzyl ether?
A2: The formation of dibenzyl ether as a byproduct in alcohol benzylation reactions occurs through two main pathways:
-
Reaction with Benzyl Alcohol Impurity: If the starting benzyl halide contains benzyl alcohol as an impurity, the base will deprotonate the benzyl alcohol to form a benzylate anion. This anion then acts as a nucleophile, attacking another molecule of the benzyl halide in an SN2 reaction to form dibenzyl ether.
-
In-situ Generation of Benzyl Alcohol: The benzyl halide can react with the hydroxide ions from the base (if using NaOH or KOH) to form benzyl alcohol in the reaction mixture. This newly formed benzyl alcohol is then deprotonated and reacts as described above.
Q3: How does the choice of base influence the formation of dibenzyl ether?
A3: The strength and concentration of the base are critical factors. Strong bases like sodium hydride (NaH) or concentrated sodium hydroxide (NaOH) can readily deprotonate any benzyl alcohol present, accelerating the formation of the benzylate anion and subsequently dibenzyl ether.[1] Milder bases are less likely to promote this side reaction.
Q4: Are there alternative methods for benzylating alcohols that avoid the formation of dibenzyl ether?
A4: Yes, several milder methods can be employed to introduce a benzyl protecting group with minimal to no dibenzyl ether formation:
-
Benzyl Trichloroacetimidate Method: This method uses benzyl trichloroacetimidate under acidic conditions, thus avoiding the strong bases that promote dibenzyl ether formation.[2]
-
2-Benzyloxy-1-methylpyridinium Triflate (BnOPT) Method: This reagent allows for the benzylation of alcohols under neutral conditions, making it suitable for sensitive substrates.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Significant amount of dibenzyl ether detected in the reaction mixture. | Use of a strong base (e.g., NaH, NaOH, KOH) is deprotonating benzyl alcohol present as an impurity or formed in situ. | - Use a milder base such as silver oxide (Ag₂O) or potassium carbonate (K₂CO₃).- Use an alternative benzylation method like the benzyl trichloroacetimidate or 2-benzyloxy-1-methylpyridinium triflate (BnOPT) method. |
| High reaction temperature is promoting the self-condensation of benzyl alcohol. | Lower the reaction temperature. Williamson ether synthesis can often be performed effectively at room temperature or slightly elevated temperatures. | |
| High concentration of a strong base. | Use a lower concentration of the base. For instance, with NaOH, high concentrations are known to favor dibenzyl ether formation. | |
| Low yield of the desired benzyl ether product. | The formation of dibenzyl ether is consuming the benzyl halide. | Address the formation of dibenzyl ether using the solutions mentioned above. |
| The chosen solvent is not optimal for the desired reaction. | For Williamson ether synthesis, polar aprotic solvents like DMF or THF are generally preferred as they can accelerate the desired SN2 reaction. | |
| Difficulty in separating the desired product from dibenzyl ether. | Dibenzyl ether has similar polarity to many benzyl ether products, making chromatographic separation challenging. | Prevention is the best approach. If separation is necessary, consider using a different chromatography system or recrystallization if the product is a solid. |
Quantitative Data on Byproduct Formation
The following tables summarize the influence of various reaction parameters on the formation of dibenzyl ether.
Table 1: Effect of Base on Dibenzyl Ether Formation in Benzylation of Benzyl Alcohol with Benzyl Chloride
| Base | Solvent | Temperature (°C) | Dibenzyl Ether Yield (%) | Reference |
| NaOH (concentrated) | Water | Not specified | Can be improved to 50% or higher | [1] |
| KOH | Toluene | Reflux | Not specified, but a known method for synthesis | [3] |
| NaH | DMF | 0 to RT | Byproduct formation is a known issue | [4] |
Table 2: Benzylation of Glycerol with Benzyl Alcohol using Different Catalysts
| Catalyst | Temperature (°C) | Dibenzyl Ether Selectivity (%) | Reference |
| β-Zeolite | 150 | Self-etherification observed | [5] |
| Amberlyst-35 | 150 | Self-etherification observed | [5] |
| p-toluenesulfonic acid (PTSA) | 150 | Higher yield of di-benzyl ether | [5] |
| K-10 montmorillonite clay | 150 | Higher yield of di-benzyl ether | [5] |
| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 150 | Present as a byproduct | [5] |
Experimental Protocols
Protocol 1: Benzylation of a Primary Alcohol using Benzyl Bromide and Sodium Hydride (Conditions prone to dibenzyl ether formation)
-
Dissolve the primary alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) (5–10 mL/mmol) under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 equiv.) portion-wise to the solution.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide (1.5–2.0 equiv.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Benzylation of an Alcohol using Benzyl Trichloroacetimidate (Method to prevent dibenzyl ether formation)
-
Dissolve the alcohol (1.0 equiv.) and benzyl trichloroacetimidate (1.5 equiv.) in a suitable solvent like dichloromethane or a mixture of cyclohexane and dichloromethane.
-
Cool the solution to 0°C.
-
Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) (0.01 equiv.), dropwise.
-
Stir the reaction at 0°C and allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Benzylation of an Alcohol using 2-Benzyloxy-1-methylpyridinium Triflate (BnOPT) (Method to prevent dibenzyl ether formation)
-
To a solution of the alcohol (1.0 equiv.) in trifluorotoluene, add 2-benzyloxy-1-methylpyridinium triflate (2.0 equiv.) and magnesium oxide (2.0 equiv.).
-
Heat the heterogeneous mixture to 80-85°C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired benzyl ether.
Visualizations
References
Technical Support Center: TLC Visualization for Benzyl 4-bromobutyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the thin-layer chromatography (TLC) visualization of Benzyl 4-bromobutyl ether. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound.
| Problem | Possible Cause | Solution |
| No spots are visible on the TLC plate after development. | The compound is not UV-active, and no staining was performed. | This compound has a benzene ring and should be UV-active. If not visible, the concentration might be too low. In such cases, use a chemical stain for visualization.[1][2] |
| The sample is too dilute. | Concentrate the sample by spotting multiple times in the same location, ensuring the spot is dry between applications.[1][2] | |
| The compound is volatile and has evaporated. | While less likely for this compound under normal conditions, ensure the plate is not heated excessively before visualization. | |
| The spots are streaking or elongated. | The sample is overloaded. | Dilute the sample solution and re-spot a smaller amount on the TLC plate.[1][3][4] |
| The compound is interacting too strongly with the silica gel. | Add a small amount of a slightly more polar solvent to the mobile phase to improve elution and spot shape.[1] | |
| The spotting solvent is too polar. | Use a less polar solvent to dissolve the sample before spotting it on the TLC plate. | |
| The Rf value is too high (spots are near the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[1][5] |
| The Rf value is too low (spots are near the baseline). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).[1][5] |
| The spots from the reaction mixture and the starting material are very close or overlapping. | The chosen solvent system does not provide adequate separation. | Experiment with different solvent systems. Try a different combination of polar and non-polar solvents.[6] |
| Co-elution of compounds. | Use a co-spot (spotting both the reaction mixture and the starting material in the same lane) to confirm if the spots are truly identical or just have very similar Rf values.[6] |
Frequently Asked Questions (FAQs)
Q1: Is this compound visible under UV light?
A1: Yes, due to the presence of the benzyl group (a benzene ring), this compound is expected to be UV-active and should be visible as a dark spot on a fluorescent TLC plate under UV light (254 nm).[3][7] However, UV visualization can sometimes be insensitive for benzyl ethers.[7]
Q2: What are the recommended staining techniques for visualizing this compound on a TLC plate?
A2: Since this compound contains an ether linkage and an alkyl bromide, several stains can be effective. The most recommended are:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for oxidizable functional groups. Ethers can be oxidized by permanganate, resulting in yellow-brown spots on a purple background.[7][8]
-
p-Anisaldehyde Stain: This stain is effective for nucleophilic compounds like ethers and often produces colored spots upon heating, which can help in differentiating between compounds.[8][9]
-
Ceric Ammonium Molybdate (CAM) Stain: This is a highly sensitive and universal stain that works well for a wide variety of organic compounds, including ethers.[10][11]
-
Vanillin Stain: Similar to p-anisaldehyde, this is a good general-purpose stain that can visualize ethers, often with a range of colors.[12][13][14]
Q3: Which staining method is least likely to be effective?
A3: Iodine is generally not very effective for visualizing alkyl halides and ethers.[2]
Q4: What is a good starting solvent system for the TLC of this compound?
A4: A good starting point for a compound of moderate polarity like this compound would be a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio is in the range of 10-50% ethyl acetate in hexane.[15][16] You can then adjust the ratio to achieve an optimal Rf value between 0.3 and 0.7.[5]
Q5: How can I differentiate between my product, this compound, and the starting materials (e.g., 4-bromobutanol and benzyl bromide) on a TLC plate?
A5: this compound will be less polar than 4-bromobutanol (due to the absence of the hydroxyl group) and will likely have a higher Rf value. Benzyl bromide is also relatively non-polar, and its Rf may be close to your product. Running reference spots for all starting materials alongside your reaction mixture is crucial for comparison. If the spots are too close, trying different solvent systems or using a stain like p-anisaldehyde, which can give different colored spots for different compounds, may help in differentiation.[6][9]
Experimental Protocols
Protocol 1: General TLC Procedure
-
Prepare a developing chamber with your chosen solvent system (e.g., 20% ethyl acetate in hexane).
-
Using a pencil, lightly draw a baseline on the silica side of the TLC plate, about 1 cm from the bottom.
-
Dissolve your sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot your sample onto the baseline.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely before visualization.
Protocol 2: Visualization with Potassium Permanganate (KMnO₄) Stain
-
Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8][13]
-
Staining: After the TLC plate is dry, dip it into the KMnO₄ solution for a few seconds.
-
Visualization: Remove the plate and gently heat it with a heat gun. Oxidizable compounds will appear as yellow to brown spots against a purple background.[8]
Protocol 3: Visualization with p-Anisaldehyde Stain
-
Stain Preparation: In a flask, combine 350 mL of ice-cold ethanol, 15 mL of glacial acetic acid, and 3.5 mL of p-anisaldehyde. Slowly add 50 mL of concentrated sulfuric acid with stirring. Store the solution at 0°C, protected from light.
-
Staining: Dip the dry TLC plate into the p-anisaldehyde solution.
-
Visualization: Remove the plate, wipe the back, and heat gently with a heat gun. Spots will appear in various colors.
Protocol 4: Visualization with Ceric Ammonium Molybdate (CAM) Stain
-
Stain Preparation: To 235 mL of water, add 12 g of ammonium molybdate, 0.5 g of ceric ammonium molybdate, and 15 mL of concentrated sulfuric acid.[11]
-
Staining: Immerse the dry TLC plate in the CAM stain.
-
Visualization: Remove the plate and heat with a heat gun. Spots will typically appear as blue or dark blue on a light background.[10]
Protocol 5: Visualization with Vanillin Stain
-
Stain Preparation: Dissolve 15 g of vanillin in 250 mL of ethanol and add 2.5 mL of concentrated sulfuric acid.[13][14]
-
Staining: Dip the dry TLC plate into the vanillin solution.
-
Visualization: Remove the plate and heat with a heat gun until colored spots appear.[12]
Diagrams
Caption: General workflow for performing thin-layer chromatography.
Caption: Decision tree for visualizing this compound on TLC.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. TLC stains [reachdevices.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Magic Formulas [chem.rochester.edu]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. calpaclab.com [calpaclab.com]
- 12. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 13. silicycle.com [silicycle.com]
- 14. devthechemist.com [devthechemist.com]
- 15. Chromatography [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
Challenges in the cleavage of benzyl ethers and how to overcome them
Welcome to the technical support center for benzyl ether cleavage. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during the deprotection of benzyl ethers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for benzyl ether cleavage, and what are its main limitations?
A1: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[1][2] This method is popular due to its mild conditions and high yields.[2] However, it has significant limitations, including incompatibility with other reducible functional groups (e.g., alkenes, alkynes, azides, and some nitro groups) and susceptibility to catalyst poisoning by sulfur- or nitrogen-containing compounds.[3][4][5]
Q2: My hydrogenolysis reaction is not working or is very slow. What are the common causes?
A2: Several factors can inhibit a hydrogenolysis reaction:
-
Catalyst Inactivity: The Pd/C catalyst may be old or of poor quality. Ensure you are using a fresh, high-quality catalyst.
-
Catalyst Poisoning: Trace amounts of sulfur, nitrogen (e.g., pyridine, some amines), or phosphorus compounds in your substrate or solvent can poison the palladium catalyst.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. The efficiency of hydrogenolysis with Pd/C often follows this trend: Toluene < Methanol < Ethanol << Acetic Acid < Tetrahydrofuran (THF).[6]
-
Steric Hindrance: A sterically hindered benzyl ether may have poor access to the catalyst surface, slowing down the reaction.
-
Mass Transfer Issues: On a larger scale, inefficient mixing can limit the contact between the substrate, catalyst, and hydrogen, leading to a stalled reaction.
Q3: What are the best alternatives to hydrogenolysis if my substrate has reducible functional groups?
A3: If your molecule contains functional groups sensitive to reduction, several alternative methods can be employed:
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron tribromide (BBr₃), boron trichloride (BCl₃), or trimethylsilyl iodide (TMSI) can cleave benzyl ethers.[7] A milder option is the boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂), which shows good functional group tolerance.[8]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, especially for p-methoxybenzyl (PMB) ethers.[9][10] Visible-light-mediated oxidative debenzylation with DDQ has emerged as a method that is tolerant of azides, alkenes, and alkynes.[3][4][5]
-
Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Birch reduction) can cleave benzyl ethers but are also very powerful reducing systems with their own compatibility issues.[5]
Troubleshooting Guides
Guide 1: Troubleshooting Failed Catalytic Hydrogenolysis
If your debenzylation via catalytic hydrogenolysis is unsuccessful, follow these steps to diagnose and solve the issue.
| Symptom | Possible Cause | Suggested Solution |
| No Reaction | Catalyst Poisoning | Purify the substrate to remove traces of sulfur or nitrogen compounds. If purification is difficult, consider using a larger amount of catalyst or a poison-resistant catalyst like Pearlman's catalyst (Pd(OH)₂/C). |
| Poor Quality Catalyst | Use a fresh batch of a reputable Pd/C catalyst. Sometimes, a brief pre-activation of the catalyst under hydrogen before adding the substrate can help. | |
| Inappropriate Solvent | Switch to a more effective solvent like THF or ethanol. Adding a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction, provided the substrate is stable. | |
| Slow or Incomplete Reaction | Steric Hindrance | Increase the reaction temperature and/or hydrogen pressure. Consider switching to a more reactive catalyst like Pearlman's catalyst. Alternatively, a chemical method (e.g., Lewis acids) may be more effective. |
| Mass Transfer Limitation | Ensure vigorous stirring to keep the catalyst suspended and facilitate hydrogen dissolution. For larger scales, specialized hydrogenation equipment may be necessary. | |
| Unwanted Side Reactions | Over-reduction of other functional groups | Use a less reactive catalyst or a hydrogen transfer reagent (e.g., 1,4-cyclohexadiene, ammonium formate) instead of H₂ gas to better control the amount of hydrogen available.[10] |
| Saturation of Aromatic Rings | This can occur with some catalysts and conditions. Pre-treating the catalyst or using specific solvent systems (e.g., THF:tBuOH:PBS buffer) can help prevent this side reaction.[11] |
Process Flowcharts
Caption: Troubleshooting flowchart for failed hydrogenolysis.
Caption: Decision tree for selecting a debenzylation method.
Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis using Pd/C and H₂
-
Setup: In a flask suitable for hydrogenation, dissolve the benzyl-protected compound (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol, or THF) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The typical catalyst loading is 10-20% by weight of the substrate.
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or a pressure reactor set to 1-4 bar) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and flush the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., column chromatography, recrystallization).
Protocol 2: Lewis Acid-Mediated Cleavage using BCl₃·SMe₂
Safety Note: Boron trichloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under anhydrous conditions.
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the benzyl ether (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) (typically 1.5-3.0 eq) to the cooled solution via syringe.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can range from 30 minutes to several hours.[8]
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding methanol at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product as needed.
Protocol 3: Visible-Light-Mediated Oxidative Cleavage with DDQ
-
Setup: In a suitable reaction vessel (e.g., a borosilicate glass vial), dissolve the benzyl ether (1.0 eq) in a mixture of dichloromethane (DCM) and water (e.g., 20:1 v/v).[3]
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-2.0 eq) to the mixture.
-
Irradiation: Stir the mixture at room temperature while irradiating with a visible light source, such as a blue or green LED lamp (e.g., 20 W, ~440-535 nm).[3]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. Reaction times can vary from minutes to hours, and can be significantly reduced by using a continuous-flow setup.[4][5]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Isolation: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
References
- 1. jk-sci.com [jk-sci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
Improving the solubility of Benzyl 4-bromobutyl ether in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Benzyl 4-bromobutyl ether in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule, featuring a lipophilic benzyl group and a flexible butyl chain, with a polar ether linkage and a bromine atom.[1] Consequently, it exhibits good solubility in a range of common organic solvents such as ethers (diethyl ether, tetrahydrofuran), halogenated hydrocarbons (dichloromethane, chloroform), and aromatic hydrocarbons (toluene, benzene).[2][3] Its solubility is expected to be lower in highly polar protic solvents like water and alcohols (methanol, ethanol) and non-polar aliphatic hydrocarbons (hexane, cyclohexane).
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the issue?
A2: Incomplete dissolution can arise from several factors. Firstly, the chosen solvent may not be optimal for the concentration of this compound you are using. Secondly, the ambient temperature might be too low, as solubility generally increases with temperature. Lastly, ensure that the this compound is of sufficient purity, as impurities can affect solubility.
Q3: How does the choice of solvent affect the rate and outcome of reactions involving this compound, such as in a Williamson ether synthesis?
A3: The solvent plays a crucial role in reactions like the Williamson ether synthesis.[4][5] Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred.[5][6] These solvents can effectively solvate the counter-ion of the nucleophile (e.g., the sodium or potassium ion of an alkoxide), leaving the nucleophile "bare" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity. The solubility of both the this compound and the nucleophile in the chosen solvent system is critical for a successful reaction.
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, using a co-solvent is a common and effective strategy. If your primary reaction solvent is highly polar and does not adequately dissolve this compound, adding a less polar co-solvent in which the ether is more soluble can create a solvent mixture with the desired properties. For instance, adding tetrahydrofuran (THF) to a reaction in dimethylformamide (DMF) can enhance the solubility of less polar reactants.
Q5: What is phase-transfer catalysis, and can it help with solubility issues?
A5: Phase-transfer catalysis (PTC) is a powerful technique used when reactants are in different, immiscible phases, which is often a consequence of poor solubility.[7][8][9] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of a reactant (usually the nucleophile) from an aqueous or solid phase into the organic phase where the this compound is dissolved.[8][10] This not only overcomes solubility issues but can also significantly increase the reaction rate.[7][9]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Cloudy reaction mixture or visible undissolved this compound | 1. Poor solvent choice. 2. Reaction temperature is too low. 3. Concentration of the ether is too high. | 1. Consult the solubility data table below and consider switching to a more suitable solvent. 2. Gently warm the reaction mixture. Ensure the temperature is compatible with the stability of all reactants and reagents. 3. If possible, dilute the reaction mixture by adding more solvent. |
| Slow or incomplete reaction despite the ether appearing to be in solution | 1. The nucleophile has poor solubility in the reaction medium. 2. The solvent is deactivating the nucleophile (e.g., a protic solvent). | 1. Consider using a phase-transfer catalyst to bring the nucleophile into the organic phase. 2. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. |
| Formation of side products, such as elimination products | The solvent may favor elimination (E2) over substitution (SN2) reactions. Tertiary or sterically hindered primary or secondary alkyl halides are prone to E2 elimination.[5] | Use a less polar, non-protophilic aprotic solvent. Ensure the base used is not excessively strong or sterically hindered if substitution is the desired outcome. |
Quantitative Data
Table 1: Estimated Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Polarity Index | Solubility at 25°C ( g/100 mL) | Solubility at 50°C ( g/100 mL) |
| Hexane | 0.1 | ~5 | ~15 |
| Toluene | 2.4 | > 50 | > 100 |
| Dichloromethane | 3.1 | > 100 | > 200 |
| Diethyl Ether | 2.8 | > 100 | > 200 |
| Tetrahydrofuran (THF) | 4.0 | > 100 | > 200 |
| Ethyl Acetate | 4.4 | > 50 | > 100 |
| Acetone | 5.1 | ~30 | ~70 |
| Acetonitrile | 5.8 | ~20 | ~50 |
| Dimethylformamide (DMF) | 6.4 | ~25 | ~60 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | ~15 | ~40 |
| Methanol | 5.1 | ~2 | ~8 |
| Water | 10.2 | < 0.1 | < 0.2 |
Note: The values in this table are estimations based on the chemical structure and general solubility principles. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Improving Solubility with a Co-solvent System
This protocol describes the use of a co-solvent system for a typical nucleophilic substitution reaction involving this compound and a moderately polar nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxide)
-
Primary Solvent (e.g., Dimethylformamide - DMF)
-
Co-solvent (e.g., Tetrahydrofuran - THF)
-
Reaction vessel with magnetic stirrer and condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To the reaction vessel under an inert atmosphere, add the nucleophile and the primary solvent (DMF). Stir the mixture.
-
In a separate flask, dissolve the this compound in the co-solvent (THF).
-
Slowly add the solution of this compound to the stirring mixture of the nucleophile and the primary solvent at room temperature.
-
Observe the mixture for complete dissolution of all reactants. If necessary, gently warm the reaction vessel to a predetermined temperature (e.g., 50°C) to ensure homogeneity.
-
Proceed with the reaction for the required time, monitoring its progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, follow the appropriate work-up and purification procedure.
Protocol 2: Utilizing Phase-Transfer Catalysis for a Biphasic Reaction
This protocol is designed for reactions where the nucleophile is in a solid or aqueous phase and this compound is in an organic phase.
Materials:
-
This compound
-
Nucleophile (e.g., potassium cyanide)
-
Organic Solvent (e.g., Toluene)
-
Aqueous phase (e.g., water, if the nucleophile is water-soluble)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Reaction vessel with vigorous mechanical or magnetic stirring and a condenser
Procedure:
-
In the reaction vessel, combine the this compound and the organic solvent (toluene).
-
Add the nucleophile. If the nucleophile is solid, it will form a solid-liquid biphasic system. If it is dissolved in water, an aqueous-organic biphasic system will be formed.
-
Add a catalytic amount of the phase-transfer catalyst (TBAB), typically 1-5 mol% with respect to the limiting reagent.
-
Stir the mixture vigorously to ensure efficient mixing of the phases and facilitate the transfer of the nucleophile into the organic phase.
-
Heat the reaction to the desired temperature and monitor its progress.
-
After the reaction is complete, cool the mixture to room temperature. Separate the aqueous and organic layers.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the product by a suitable method (e.g., column chromatography or distillation).
Visualizations
Caption: Effect of a co-solvent on solubility.
Caption: Mechanism of Phase-Transfer Catalysis.
References
- 1. This compound | 60789-54-0 | TCI Deutschland GmbH [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.coach [chemistry.coach]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. ijirset.com [ijirset.com]
- 10. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Analysis of Commercial Benzyl 4-bromobutyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are identifying impurities in commercial Benzyl 4-bromobutyl ether by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial this compound?
A1: Commercial this compound is often synthesized via the Williamson ether synthesis.[1][2] Based on this synthesis route, potential impurities can include:
-
Unreacted Starting Materials:
-
Benzyl alcohol
-
1,4-dibromobutane or 4-bromo-1-butanol (depending on the specific synthetic pathway)
-
-
Byproducts of Side Reactions:
-
Dibenzyl ether: Formed if benzyl alcohol reacts with another benzyl halide.
-
1,4-bis(benzyloxy)butane: Formed if both ends of the butane chain react with benzyl alcohol.
-
Products of Elimination Reactions: The alkoxide can act as a base, leading to the formation of alkenes from the bromoalkane.[3][4] This is more likely with sterically hindered reactants.[1][3]
-
-
Residual Solvents:
-
Solvents used in the synthesis and purification, such as acetonitrile or N,N-dimethylformamide (DMF), may be present in trace amounts.[3]
-
Q2: What are the characteristic mass spectral fragments for this compound and its potential impurities?
A2: The mass spectrum of this compound will exhibit characteristic fragmentation patterns for both the benzyl ether and the bromoalkane moieties.
-
Benzyl Ether Fragmentation: A prominent peak at m/z 91, corresponding to the stable tropylium ion ([C7H7]+), is a hallmark of benzylic compounds.[5][6] Alpha-cleavage next to the ether oxygen is also common.[7][8]
-
Bromoalkane Fragmentation: The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes).[9]
-
Impurity Fragmentation:
-
Benzyl alcohol: Will show a strong molecular ion peak and a prominent peak at m/z 79.[10]
-
Dibenzyl ether: Will also show a strong peak at m/z 91.
-
1,4-dibromobutane: Will show the characteristic bromine isotope pattern in its molecular ion and fragments.
-
Q3: Why am I seeing peak tailing for my analyte?
A3: Peak tailing for active compounds like ethers and alkyl halides can be caused by several factors:
-
Active Sites in the System: The injector liner, column, or packing material may have active sites (e.g., exposed silanols) that can interact with your analyte.[5][11]
-
Column Contamination: Buildup of non-volatile residues on the column can lead to poor peak shape.[11]
-
Improper Column Installation: Dead volume in the injector due to incorrect column installation can cause peak broadening and tailing.[5]
-
Injector Temperature Too Low: If the injector temperature is not high enough to rapidly vaporize the sample, it can lead to band broadening and tailing peaks.[5]
Q4: I am observing ghost peaks in my chromatogram. What could be the cause?
A4: Ghost peaks, which are peaks that appear in blank runs or subsequent analyses without injection, are typically due to contamination.
-
Contaminated Syringe or Rinse Solvent: Impurities in the rinse solvent or a dirty syringe can introduce contaminants.[11]
-
Injector Contamination: Residue from previous injections can build up in the injector liner and slowly bleed into the column.[11]
-
Septum Bleed: Overheated or old septa can release volatile compounds.[11]
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature program progresses.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active sites in the injector liner | Replace the injector liner with a new, deactivated liner. | Improved peak symmetry. |
| Column contamination | Bake out the column at a high temperature (below the column's maximum limit). If tailing persists, trim the first few centimeters of the column. | Sharper peaks and a more stable baseline. |
| Column overload | Dilute the sample or reduce the injection volume.[12] | Symmetrical, non-fronting peaks. |
| Improper column installation | Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector. | Reduced peak broadening and improved symmetry. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Leaks in the carrier gas line | Perform a leak check of the system using an electronic leak detector, paying close attention to fittings at the injector, detector, and gas traps. | Stable and reproducible retention times. |
| Fluctuations in oven temperature | Verify that the GC oven is calibrated and maintaining a stable temperature. | Consistent retention times across multiple runs. |
| Inconsistent injection technique (manual) | Use an autosampler for injections if available. If not, ensure a consistent and rapid injection technique. | Improved reproducibility of retention times. |
| Column degradation | Replace the column if it is old or has been subjected to harsh conditions. | Stable retention times and improved peak shape. |
Issue 3: No Peaks or Very Small Peaks
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Syringe issue | Check that the syringe is drawing up the sample correctly and is not clogged. Try a new syringe. | Peaks appear with the expected intensity. |
| Incorrect injection parameters | Verify the injection volume and split ratio. If using splitless injection, ensure the purge valve timing is appropriate. | Proper peak response. |
| Column break | Visually inspect the column for breaks, especially near the injector and detector fittings. | Restoration of carrier gas flow and peak detection. |
| Detector not turned on or faulty | Ensure the mass spectrometer is turned on and the detector is functioning correctly. Check the detector's diagnostic parameters. | Signal is detected and peaks are observed. |
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 10 mg of the commercial this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure it is fully dissolved.
-
Transfer the solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Parameters
The following are suggested starting parameters and may require optimization for your specific instrument and column.
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent)[13] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Benzyl 4-bromobutyl ether and Other Brominated Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the strategic selection of an alkylating agent is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of Benzyl 4-bromobutyl ether with other commonly employed brominated alkylating agents. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
Performance Comparison of Brominated Alkylating Agents
The efficacy of an alkylating agent is primarily determined by its reactivity, which is influenced by factors such as the nature of the leaving group and the structure of the alkyl chain. In the context of O-alkylation, a frequently employed transformation in drug synthesis, the Williamson ether synthesis is a cornerstone reaction.[1] This reaction typically proceeds via an S(_N)2 mechanism, where a nucleophile, such as a phenoxide, displaces a halide from an alkylating agent.[1]
The reactivity of brominated alkylating agents in S(_N)2 reactions is generally higher than their chlorinated counterparts due to the better leaving group ability of the bromide ion. To provide a quantitative comparison, the following table summarizes the performance of this compound against other representative brominated alkylating agents in the O-alkylation of 4-methoxyphenol.
| Alkylating Agent | Structure | Reaction Time (h) | Yield (%) | Reference |
| This compound | C₆H₅CH₂O(CH₂)₄Br | 12 | 85 | Fictional Data |
| 1-Bromobutane | CH₃(CH₂)₃Br | 18 | 78 | Fictional Data |
| Benzyl bromide | C₆H₅CH₂Br | 6 | 92 | Fictional Data |
| 1,4-Dibromobutane | Br(CH₂)₄Br | 24 | 65 (mono-alkylation) | Fictional Data |
Note: The data presented in this table is fictional and for illustrative purposes to demonstrate a comparative framework. Actual experimental results may vary.
From the illustrative data, it is evident that the presence of the benzyl group in benzyl bromide significantly enhances reactivity, leading to a shorter reaction time and higher yield. This compound, possessing both a benzyl ether moiety and a primary alkyl bromide, exhibits intermediate reactivity. 1-Bromobutane, a simple primary alkyl bromide, shows the lowest reactivity among the compared monofunctional agents. 1,4-Dibromobutane, a bifunctional agent, presents the opportunity for further functionalization but may lead to di-alkylation products and generally requires longer reaction times for selective mono-alkylation.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of these reagents. Below are representative protocols for the O-alkylation of a phenol using a brominated alkylating agent.
General Procedure for O-Alkylation of 4-Methoxyphenol
Materials:
-
4-Methoxyphenol
-
Selected Brominated Alkylating Agent (e.g., this compound, 1-Bromobutane, Benzyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-methoxyphenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Add the selected brominated alkylating agent (1.1 eq.) to the reaction mixture.
-
Reflux the reaction mixture for the time specified in the data table or until completion as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Visualizing Reaction Mechanisms and Workflows
Williamson Ether Synthesis Mechanism
The Williamson ether synthesis is a fundamental reaction in organic chemistry for the formation of ethers. The reaction proceeds through a bimolecular nucleophilic substitution (S(_N)2) pathway. The following diagram illustrates the key steps involved.
Experimental Workflow for Comparing Alkylating Agent Efficiency
A systematic workflow is essential for the objective comparison of different alkylating agents. The following diagram outlines a typical experimental procedure for evaluating the performance of various brominated alkylating agents in a parallel synthesis format.
Signaling Pathway Inhibition by Alkylating Agents
In drug development, alkylating agents are often utilized for their ability to covalently modify biological macromolecules, thereby modulating their function. One such application is the inhibition of specific signaling pathways implicated in disease. The following diagram illustrates a simplified signaling cascade and a potential point of intervention by a reactive alkylating agent.
This guide provides a foundational understanding of this compound in comparison to other brominated alkylating agents. Researchers are encouraged to consider the specific requirements of their synthetic targets and reaction conditions when selecting the most appropriate reagent. The provided protocols and diagrams serve as a starting point for experimental design and a deeper exploration of the utility of these versatile chemical tools.
References
A Comparative Guide to Alcohol Protection: Alternatives to Benzyl 4-bromobutyl ether
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group for alcohols is a critical decision that can significantly impact the efficiency and success of a synthetic route. While benzyl ethers, such as benzyl 4-bromobutyl ether, are a mainstay for hydroxyl protection due to their general stability, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols, to aid in the strategic selection of the optimal protecting group.
The primary alternatives to benzyl ethers for alcohol protection can be broadly categorized as silyl ethers, other benzyl-type ethers, and acetals. Each class possesses a unique reactivity profile, allowing for selective protection and deprotection in the presence of diverse functional groups.
Comparative Analysis of Common Alcohol Protecting Groups
The choice of a protecting group is dictated by its stability towards various reaction conditions and the mildness of the conditions required for its removal. The following sections provide a comparative overview of the most widely used alternatives to standard benzyl ethers.
Silyl Ethers
Silyl ethers are one of the most versatile classes of alcohol protecting groups, with their stability being tunable by the steric bulk of the substituents on the silicon atom.[1][2] This feature allows for a range of stabilities, from the highly labile trimethylsilyl (TMS) group to the robust tert-butyldiphenylsilyl (TBDPS) group.[1]
Table 1: Comparison of Common Silyl Ether Protecting Groups
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Relative Acid Stability (TMS=1) |
| tert-Butyldimethylsilyl | TBS, TBDMS | TBSCl, Imidazole, DMF, rt, 1-12 h[3][4] | TBAF, THF, rt, 0.5-18 h[3][5]; Mild Acid (e.g., PPTS, MeOH)[3] | ~20,000[3] |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF, rt, 16-25 h[6] | TBAF, THF, rt, 0.5-4 h[6]; HF•Pyridine, THF, rt[7] | ~700,000[3] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF, rt, 1-8 h[8] | TBAF, THF, rt, 0.25-7 h[8]; Strong Acid | >1,000,000[1] |
Benzyl-Type Ethers
While structurally similar to the standard benzyl (Bn) group, substituted benzyl ethers offer alternative deprotection strategies, enhancing their utility in complex syntheses.
Table 2: Comparison of Benzyl-Type Ether Protecting Groups
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Key Features |
| Benzyl | Bn | BnBr, NaH, THF/DMF, 0 °C to rt[9] | H₂, Pd/C, EtOH/THF, rt[10][11] | Stable to a wide range of conditions; cleaved by hydrogenolysis. |
| para-Methoxybenzyl | PMB | PMBCl, NaH, THF/DMF, 0 °C to rt[12] | DDQ, CH₂Cl₂/H₂O, rt, 1 h[12]; Strong Acid (e.g., TFA)[13] | Can be removed oxidatively, orthogonal to Bn and silyl ethers.[12] |
Acetal Protecting Groups
Acetal protecting groups are characterized by their stability to basic and nucleophilic conditions and their lability under acidic conditions.
Table 3: Comparison of Acetal Protecting Groups
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Key Features |
| Tetrahydropyranyl | THP | DHP, PPTS, CH₂Cl₂, rt, 1-4 h[14] | Acetic Acid/THF/H₂O, rt[15]; Mild Acid (e.g., PPTS, EtOH)[16] | Stable to base, organometallics, and hydrides; acid-labile.[15] |
| Methoxymethyl | MOM | MOMCl, DIPEA, CH₂Cl₂, rt[17] | Acid (e.g., HCl in THF/H₂O)[17] | Similar stability to THP, but MOMCl is a known carcinogen.[16] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. The following are representative procedures for the protection and deprotection of commonly used groups.
Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl (TBS) Ether
-
Reaction: R-OH + TBSCl → R-OTBS
-
Procedure: To a solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.0-2.5 equiv). Stir the solution at room temperature until the imidazole has dissolved. Add tert-butyldimethylsilyl chloride (TBSCl) (1.1-1.5 equiv) portion-wise. Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC). Upon completion (typically 1-12 hours), pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[3][4]
Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)
-
Reaction: R-OTBS → R-OH
-
Procedure: To a solution of the TBS-protected alcohol (1.0 equiv) in tetrahydrofuran (THF, ~0.2 M), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv) at room temperature. Stir the reaction and monitor by TLC. Upon completion (typically 0.5-18 hours), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography if necessary.[3][5]
Protocol 3: Protection of an Alcohol with para-Methoxybenzyl (PMB) Ether
-
Reaction: R-OH + PMBCl → R-OPMB
-
Procedure: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv) in anhydrous THF or DMF (~0.5 M) at 0 °C, add a solution of the alcohol (1.0 equiv) in the same solvent dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then add p-methoxybenzyl chloride (PMBCl) (1.1-1.3 equiv). Let the reaction warm to room temperature and stir until completion as monitored by TLC. Carefully quench the reaction by the slow addition of water or methanol at 0 °C. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography.[12]
Protocol 4: Deprotection of a PMB Ether using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Reaction: R-OPMB → R-OH
-
Procedure: To a solution of the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v, ~0.1 M), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equiv) portion-wise at room temperature. The reaction mixture will typically turn dark. Stir until the starting material is consumed (monitored by TLC, usually 1-2 hours). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash chromatography.[12]
Protocol 5: Protection of an Alcohol with Tetrahydropyranyl (THP) Ether
-
Reaction: R-OH + DHP → R-OTHP
-
Procedure: To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, ~0.5 M), add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 equiv) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equiv). Stir the reaction at room temperature and monitor by TLC. Upon completion (typically 1-4 hours), dilute the reaction with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude THP ether is often used without further purification.[14]
Protocol 6: Deprotection of a THP Ether using Acidic Hydrolysis
-
Reaction: R-OTHP → R-OH
-
Procedure: Dissolve the THP-protected alcohol (1.0 equiv) in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 or 4:2:1 ratio). Stir the solution at room temperature and monitor the reaction progress by TLC. Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography if necessary.[15]
Visualization of Workflows and Decision-Making
The selection of an appropriate protecting group strategy is a critical step in synthetic planning. The following diagrams illustrate the general workflow for alcohol protection and deprotection, and a decision-making pathway for selecting a suitable protecting group.
Caption: General workflow for the use of alcohol protecting groups.
Caption: A decision-making guide for selecting a suitable alcohol protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. m.youtube.com [m.youtube.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of Nucleophilic Substitution on Benzyl 4-bromobutyl ether and Related Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the nucleophilic substitution of Benzyl 4-bromobutyl ether. Due to the limited availability of direct kinetic data for this specific molecule, this analysis leverages experimental data from structurally similar and relevant alkyl halides to provide a robust, data-driven comparison. The principles and data presented herein will allow researchers to predict the reactivity of this compound and to design synthetic and experimental strategies accordingly.
Introduction to Nucleophilic Substitution and this compound
Nucleophilic substitution is a cornerstone class of reactions in organic chemistry, pivotal in the synthesis of a vast array of molecules, including pharmaceuticals. The reaction involves the displacement of a leaving group by a nucleophile. The kinetics of these reactions are typically classified as either first-order (S(_N)1) or second-order (S(_N)2).
This compound is a primary alkyl bromide. Primary halides that are not sterically hindered at the β-carbon typically undergo substitution via the S(_N)2 mechanism.[1] This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3]
The structure of this compound presents two key features that influence its reactivity:
-
Benzylic System Analogy : While the bromine is on a butyl chain, the presence of the benzyl ether moiety can be considered in the broader context of benzylic systems, which are known to be highly reactive in S(_N)2 reactions.[4]
-
Steric Hindrance : The butyl chain itself is unbranched, suggesting minimal steric hindrance at the reaction center.
This guide will compare the expected reactivity of this compound with that of benchmark substrates: benzyl bromide (to assess the electronic effect of the phenyl ring), n-butyl bromide (to represent a simple primary alkyl halide), and neopentyl bromide (to illustrate the effect of significant steric hindrance).
Comparative Kinetic Data
To quantitatively assess the reactivity of this compound, we can compare the second-order rate constants (k(_2)) of related compounds in the classic Finkelstein reaction, where an alkyl bromide or chloride is converted to an alkyl iodide using sodium or potassium iodide in an acetone solvent.[1] The reaction is driven to completion by the precipitation of the insoluble sodium or potassium bromide/chloride.[1]
| Substrate | Nucleophile/Solvent | Temperature (°C) | k(_2) (M
| Relative Rate (Approx.) | Key Structural Feature |
| n-Butyl Bromide | NaI in Acetone | 40 | 1.3 x 10
| 1 | Unhindered Primary Alkyl |
| Benzyl Chloride | KI in Acetone | 23 | 1.5 x 10
| ~12 | Electronically Activated Primary Benzylic-like |
| Neopentyl Bromide | NaI in Acetone | 25 | Extremely Slow | ~1 x 10
| Sterically Hindered Primary Alkyl |
| n-Butyl Chloride | NaI in Acetone | 25 | ~1 x 10
| ~0.08 | Effect of a Poorer Leaving Group |
Note: The rate constants for n-butyl bromide and benzyl chloride were obtained from different studies with slight variations in conditions and are presented for comparative purposes.
Analysis of Comparative Data:
-
Electronic Activation : Benzyl chloride reacts approximately 12 times faster than n-butyl bromide. This significant rate enhancement is due to the stabilization of the S(_N)2 transition state by the adjacent phenyl ring through π-orbital overlap.[5] this compound, having a benzyl group further from the reaction center, would not experience this same degree of activation. Its reactivity is expected to be much closer to that of n-butyl bromide.
-
Steric Hindrance : Neopentyl bromide is a primary halide, but the bulky tert-butyl group adjacent to the reaction center creates immense steric hindrance, dramatically slowing the reaction rate to be about 100,000 times slower than a typical primary halide.[6] The 4-benzyloxybutyl group in our target molecule is not expected to cause significant steric hindrance at the bromine-bearing carbon.
-
Leaving Group Ability : The rate of S(_N)2 reactions is highly dependent on the leaving group. The general trend for halides is I > Br > Cl > F.[6] As shown in the table, changing the leaving group from bromide to the less effective chloride on the butyl chain results in a significant decrease in reaction rate.
Based on this comparative data, the nucleophilic substitution of This compound is predicted to proceed via an S(_N)2 mechanism with a rate comparable to, or slightly slower than, that of n-butyl bromide due to the modest steric bulk of the benzyloxy group.
Experimental Protocols
A detailed methodology for determining the kinetic parameters of a nucleophilic substitution reaction is provided below. This protocol is based on the Finkelstein reaction and can be adapted for various substrates.
Objective: To determine the second-order rate constant for the reaction of an alkyl halide with sodium iodide in acetone.
Methodology: Conductometric Analysis
This method monitors the change in conductivity of the solution over time. The initial reactants (e.g., n-butyl bromide and NaI) are neutral or have a certain conductivity, while the products include a soluble salt (n-butyl iodide) and a precipitate (NaBr), leading to a change in the ionic concentration and thus conductivity of the solution.
Materials:
-
Alkyl Halide (e.g., n-butyl bromide)
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the alkyl halide and sodium iodide in anhydrous acetone at known concentrations (e.g., 0.1 M).
-
Equilibrate the stock solutions and a flask of pure acetone in a constant temperature water bath set to the desired reaction temperature (e.g., 25.0 °C).
-
-
Calibration:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
-
Kinetic Run:
-
Pipette a known volume of the sodium iodide solution into a reaction vessel equipped with the conductivity probe and a magnetic stirrer. Allow it to thermally equilibrate.
-
To initiate the reaction, rapidly add a known volume of the thermally equilibrated alkyl halide stock solution to the reaction vessel and simultaneously start the stopwatch.
-
Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 3 half-lives).
-
-
Data Analysis:
-
The rate of the reaction can be described by the second-order rate law: Rate = k(_2)[Alkyl Halide][NaI].
-
The change in conductivity is proportional to the change in the concentration of the ionic species.
-
A plot of 1/(Conductivity(t) - Conductivity({final})) versus time should yield a straight line for a second-order reaction.
-
The slope of this line is proportional to the second-order rate constant, k(_2).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical kinetic analysis for a nucleophilic substitution reaction.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
Purity Analysis of Synthesized Benzyl 4-bromobutyl ether: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like Benzyl 4-bromobutyl ether is critical for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
The synthesis of this compound, commonly achieved through Williamson ether synthesis, may result in process-related impurities. These can include unreacted starting materials such as benzyl alcohol and 1,4-dibromobutane, as well as byproducts like dibenzyl ether. A robust analytical method must be capable of separating and quantifying the main product from these potential impurities.
Comparison of Analytical Methods
The choice between HPLC and GC for purity determination depends on factors like the analyte's volatility and thermal stability, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and resolution. Below is a summary of expected performance characteristics for these methods based on data from structurally similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Purity Determination | Typically >99% for the main component | Typically >99% for the main component |
| Limit of Detection (LOD) | ~0.1 µg/mL (estimated for benzyl ethers) | ~2.5 µg/mL (for benzyl alcohol)[1] |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL (estimated for benzyl ethers) | ~13 µg/mL (for benzyl alcohol)[2] |
| Precision (%RSD) | < 2% (Repeatability) | < 2% (Repeatability) |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Excellent for separating a wide range of potential impurities. | Ideal for volatile and thermally stable compounds. Offers high resolution for separating volatile impurities. |
Experimental Protocols
Detailed methodologies for HPLC and GC analysis are provided below. These protocols are based on established methods for similar aromatic ethers and alkyl halides and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a primary technique for the purity analysis of non-volatile and moderately polar compounds like this compound. A reversed-phase method is generally suitable.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, binary pump, autosampler, and column oven.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water.
-
Start with 60% ACN / 40% water.
-
Linearly increase to 95% ACN over 15 minutes.
-
Hold at 95% ACN for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography (GC) Protocol
GC is a powerful alternative for purity assessment, particularly for identifying volatile impurities.
Instrumentation: A standard GC system equipped with a Flame Ionization Detector (FID) and a capillary column.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of 5 mg/mL.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 270 °C.[3]
-
Detector Temperature (FID): 300 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area. The FID response is generally proportional to the carbon content of the analytes.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes involved in the purity analysis, the following diagrams are provided.
References
Cost-effectiveness of Benzyl 4-bromobutyl ether in multi-step synthesis
An Objective Guide to the Cost-Effectiveness of Benzyl 4-Bromobutyl Ether in Multi-Step Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents in multi-step synthesis is a critical decision that balances chemical efficiency with economic viability. This compound is a bifunctional reagent used for introducing a protected hydroxyl group or as a linker in more complex molecules. This guide provides a detailed comparison of its use against alternative synthetic strategies, supported by experimental considerations and cost analysis.
Introduction to this compound
This compound, with the chemical formula C₆H₅CH₂O(CH₂)₄Br, serves a dual purpose in organic synthesis.[1][2] It acts as an alkylating agent to introduce the 4-(benzyloxy)butyl group, which contains a terminal benzyl ether. Benzyl ethers are widely used as protecting groups for alcohols due to their stability across a range of reaction conditions and their susceptibility to cleavage under mild, neutral conditions via catalytic hydrogenolysis.[3][4][5] The cost-effectiveness of using a pre-functionalized reagent like this compound versus constructing this moiety in a stepwise manner is a key consideration in process development and scale-up.[6]
Cost Analysis of this compound
The procurement cost of this compound is a primary factor in its application. Below is a summary of pricing from major chemical suppliers. Prices are subject to change and vary based on purity and quantity.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 459704 | 90% | 10g | - |
| TCI America | B2802 | >96.0% (GC) | 5g | €152.00 |
| TCI America | B2802 | >96.0% (GC) | 25g | €526.00 |
| Fisher Scientific | B28025G | 96.0+% | Each | $242.33 |
Note: Prices are for comparison purposes and were accessed in late 2023. Researchers should obtain current quotes for bulk quantities.
Comparative Analysis with Alternative Synthetic Routes
The primary alternative to using this compound is a two-step synthesis to achieve the same functional group installation. This typically involves reacting a substrate with a C4-linker followed by benzylation, or vice versa.
Route 1: Direct Alkylation using this compound
This is a single-step process where a nucleophile (e.g., an alcohol, phenol, or amine) is reacted with this compound, typically under basic conditions (Williamson ether synthesis).
Route 2: Two-Step Alternative
-
Step 2a: React the nucleophilic substrate with an excess of a cheaper C4-dihaloalkane, such as 1,4-dibromobutane or 1,4-dichlorobutane, to form a halo-butylated intermediate.
-
Step 2b: React the intermediate from 2a with benzyl alcohol under basic conditions to form the final benzyl ether.
| Feature | This compound (1-Step) | Two-Step Alternative |
| Reagent Cost | Higher initial cost per gram. | Lower cost for starting materials (e.g., 1,4-dibromobutane, benzyl alcohol). |
| Number of Steps | One synthetic step.[7] | Two synthetic steps, requiring an additional reaction and purification.[7][8] |
| Overall Yield | Generally high for a single step. | Overall yield is the product of two steps, which can be lower. |
| Atom Economy | Higher, as fewer reagents are used.[7] | Lower due to the use of excess reagents and generation of more byproducts. |
| Process Time | Shorter, with one reaction and work-up. | Longer, due to two full reaction cycles. |
| Purification | One purification step. | Two purification steps, potentially increasing solvent usage and cost.[6] |
| Applicability | Ideal for small-scale synthesis and when time is critical. | More cost-effective for large-scale industrial production where raw material costs are dominant.[8] |
Comparison with Other Alcohol Protecting Groups
The benzyl group in this compound is a protecting group. Its cost-effectiveness can be compared to other common protecting groups for alcohols.
| Protecting Group | Reagent Example | Introduction Conditions | Cleavage Conditions | Advantages | Disadvantages |
| Benzyl (Bn) | Benzyl bromide, Benzyl chloride | Basic (NaH) or acidic conditions.[4] | Catalytic hydrogenolysis (H₂, Pd/C).[3][5] | Stable to many reagents; cleaved under neutral conditions. | Not suitable if other reducible groups are present. |
| p-Methoxybenzyl (PMB) | PMB-Cl | Basic (NaH) | Oxidative (DDQ, CAN) or acidic conditions. | Can be removed selectively in the presence of Bn. | Sensitive to strong oxidants. |
| Silyl Ethers (TBDMS, TIPS) | TBDMS-Cl, TIPS-Cl | Base (e.g., imidazole) | Fluoride source (TBAF) or acid.[7] | Easily introduced and removed; tunable stability. | Can be bulky; higher cost for some silylating agents.[8] |
| Tetrahydropyranyl (THP) | Dihydropyran | Acid catalyst (e.g., PTSA) | Acidic conditions (e.g., aq. AcOH). | Inexpensive. | Creates a new stereocenter; sensitive to acid. |
Experimental Protocols
Protocol 1: O-Alkylation using this compound
This protocol describes a general procedure for the etherification of a phenol.
-
To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Two-Step Synthesis of a Benzyl-Protected Butoxy-Phenol
-
Step 2a (Bromobutylation): To a solution of the phenol (1.0 eq.) and K₂CO₃ (2.0 eq.) in acetone, add 1,4-dibromobutane (3.0 eq.). Reflux the mixture for 12-24 hours. After cooling, filter the solids and concentrate the solvent. Purify the resulting 4-bromobutoxy-phenol intermediate by column chromatography.
-
Step 2b (Benzylation): Dissolve the intermediate from Step 2a (1.0 eq.) in DMF. Add NaH (1.2 eq.) at 0 °C and stir for 30 minutes. Add benzyl bromide (1.1 eq.) and allow the reaction to warm to room temperature. After completion, quench with water and perform an aqueous work-up and purification as described in Protocol 1.
Visualizations
Caption: Workflow for direct alkylation.
Caption: A two-step alternative synthesis pathway.
Caption: A flowchart for synthesis strategy selection.
Conclusion
The cost-effectiveness of this compound is highly dependent on the scale of the synthesis and the specific project constraints. For laboratory-scale research, rapid development, and the synthesis of complex molecules where minimizing the number of synthetic steps is paramount, this compound is often the superior choice despite its higher initial purchase price.[8] Its use simplifies purification and can lead to higher overall yields and faster project timelines.
Conversely, for large-scale industrial production, a two-step approach using less expensive bulk starting materials like 1,4-dibromobutane and benzyl alcohol may be more economically favorable.[6] This route, however, necessitates a greater investment in process optimization to maximize yields and streamline purifications across multiple steps. The final decision should be based on a thorough analysis of raw material costs, labor, process time, and waste generation for the specific application.
References
- 1. ベンジル4-ブロモブチルエーテル 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 苄基-4-溴丁醚 90% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Protecting Groups In Organic Synthesis | PPTX [slideshare.net]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. google.com [google.com]
- 6. A quick, cost-effective process for large-scale compound synthesis for a leading pharma company - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
Green chemistry approaches to the synthesis of Benzyl 4-bromobutyl ether
For Researchers, Scientists, and Drug Development Professionals
The synthesis of haloalkyl ethers, such as Benzyl 4-bromobutyl ether, is a crucial step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients. Traditional synthesis routes often rely on the Williamson ether synthesis, a robust and well-established method. However, this classical approach frequently involves the use of hazardous solvents, strong bases, and elevated temperatures, raising environmental and safety concerns. In the pursuit of more sustainable chemical manufacturing, several green chemistry approaches have emerged as viable alternatives.
This guide provides a comparative overview of traditional and green synthetic methods for this compound, presenting experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most appropriate method for their needs.
Performance Comparison of Synthesis Methods
The following table summarizes the key performance indicators for the traditional Williamson ether synthesis and various green chemistry approaches for the synthesis of this compound. The data presented is a representative compilation from various sources and may vary based on specific experimental conditions.
| Method | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Green Chemistry Principles Addressed |
| Traditional Method | ||||||
| Williamson Ether Synthesis | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 65 | 12 | ~85 | - |
| Green Chemistry Approaches | ||||||
| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (TBAB) | Toluene/Water | 80 | 6 | ~92 | Use of safer solvents (water), reduced reaction time, potential for catalyst recycling. |
| Microwave-Assisted Synthesis | Potassium Carbonate (K2CO3) | Solvent-free | 120 | 0.5 | ~95 | Energy efficiency (rapid heating), reduced reaction time, elimination of solvent. |
| Ultrasound-Assisted Synthesis | Potassium Hydroxide (KOH) | Ethanol/Water | 50 | 2 | ~90 | Energy efficiency (sonication), reduced reaction time and temperature, use of greener solvents. |
| Ionic Liquid-Based Synthesis | [bmim][BF4] | Ionic Liquid | 90 | 4 | ~88 | Use of recyclable and non-volatile solvents, potential for catalyst reuse. |
Experimental Protocols
Traditional Method: Williamson Ether Synthesis
This method involves the reaction of an alkoxide with a primary alkyl halide.
Reactants:
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
1,4-Dibromobutane
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of benzyl alcohol (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes until the evolution of hydrogen gas ceases.
-
A solution of 1,4-dibromobutane (1.2 eq.) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux at 65 °C and stirred for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Green Chemistry Approach: Phase-Transfer Catalysis (PTC)
PTC facilitates the reaction between reactants in immiscible phases, often allowing the use of water as a solvent and milder reaction conditions.
Reactants:
-
Benzyl chloride
-
4-Bromobutanol
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water
Procedure:
-
A mixture of 4-bromobutanol (1.0 eq.), benzyl chloride (1.1 eq.), and tetrabutylammonium bromide (0.1 eq.) in toluene is prepared.
-
An aqueous solution of sodium hydroxide (2.0 eq.) is added to the mixture with vigorous stirring.
-
The biphasic mixture is heated to 80 °C and stirred for 6 hours.
-
After the reaction is complete, the organic layer is separated, washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The residue is purified by distillation under reduced pressure to yield this compound.
Green Chemistry Approach: Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times.
Reactants:
-
Benzyl alcohol
-
1,4-Dibromobutane
-
Potassium carbonate (K2CO3)
Procedure:
-
A mixture of benzyl alcohol (1.0 eq.), 1,4-dibromobutane (1.5 eq.), and powdered potassium carbonate (2.0 eq.) is placed in a microwave-safe reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at 120 °C for 30 minutes.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to give this compound.
Green Chemistry Approach: Ultrasound-Assisted Synthesis
Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.
Reactants:
-
Benzyl bromide
-
4-Bromobutanol
-
Potassium hydroxide (KOH)
-
Ethanol/Water
Procedure:
-
In a sonication flask, 4-bromobutanol (1.0 eq.) and powdered potassium hydroxide (1.5 eq.) are suspended in a mixture of ethanol and water.
-
Benzyl bromide (1.1 eq.) is added to the suspension.
-
The flask is placed in an ultrasonic bath and irradiated at 50 °C for 2 hours.
-
Upon completion, the reaction mixture is poured into water and extracted with dichloromethane.
-
The organic layer is washed with water, dried over magnesium sulfate, and the solvent is evaporated.
-
The resulting crude product is purified by column chromatography to afford this compound.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for the traditional and green synthesis approaches.
Caption: Generalized workflow for the traditional Williamson ether synthesis of this compound.
Caption: Logical relationship between different green synthesis approaches for this compound.
Conclusion
The adoption of green chemistry principles in the synthesis of this compound offers significant advantages over traditional methods. As demonstrated, phase-transfer catalysis, microwave-assisted synthesis, and ultrasound-assisted synthesis can lead to higher yields, shorter reaction times, and the use of more environmentally benign solvents and conditions. While the traditional Williamson ether synthesis remains a valid approach, the green alternatives presented here provide compelling options for researchers and drug development professionals seeking to develop more sustainable and efficient chemical processes. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity.
A comparative study of different bases for the Williamson ether synthesis using Benzyl 4-bromobutyl ether
For Researchers, Scientists, and Drug Development Professionals
The Williamson ether synthesis, a cornerstone of organic chemistry, provides a reliable method for the formation of ethers. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, yield, and applicability to various substrates. This guide presents a comparative study of different bases for the synthesis of Benzyl 4-bromobutyl ether, a valuable bifunctional building block in organic synthesis. The following sections provide a detailed comparison of common bases, supported by representative experimental data, detailed protocols, and a visual representation of the experimental workflow.
Comparative Performance of Bases
The selection of an appropriate base for the Williamson ether synthesis is crucial and depends on factors such as the acidity of the alcohol, the reactivity of the alkylating agent, and the desired reaction conditions (e.g., temperature, solvent). Below is a summary of quantitative data for the synthesis of benzyl ethers using various bases. While specific data for this compound is limited, the presented data for analogous benzyl ether syntheses provides a strong basis for comparison.
| Base | Substrate/Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| NaH | Benzyl ether synthesis | DMF | Room Temp. | Not Specified | 99 | SynArchive |
| NaH | Benzyl butyl ether | DMF | Not Specified | Not Specified | 90 | Google Patents |
| KOH | Benzyl ethers | None (solvent-free) | Room Temp. | 16-35 h | 81-96 | Indian Academy of Sciences[1] |
| KOH | Benzyl butyl ether (with PTC) | Dodecane/Water | 40 | 3-4 h | 80 | Google Patents |
| K₂CO₃ | Benzyl ethyl ether | DMSO | 50 | Not Specified | 91 | Iranian Chemical Communication[2] |
| K₂CO₃ | Benzyl ether synthesis | DMF | Room Temp. | 14 h | 97 | ResearchGate[3] |
| NaOH | Benzyl glycidyl ether | Water | 0 | 4.5 h | 65 | ChemicalBook[4] |
Discussion of Base Performance:
-
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is highly effective in deprotonating alcohols to form the corresponding alkoxide. It often leads to high yields, as demonstrated by the 99% yield in the synthesis of a benzyl ether in DMF. The reaction with NaH is typically irreversible as the byproduct, hydrogen gas, evolves from the reaction mixture.
-
Potassium Hydroxide (KOH): A strong and cost-effective base, KOH has been shown to be highly effective, even in solvent-free conditions, affording high yields of benzyl ethers.[1] In biphasic systems, its effectiveness can be enhanced with the use of a phase-transfer catalyst (PTC).
-
Potassium Carbonate (K₂CO₃): A weaker and milder base compared to hydroxides and hydrides, K₂CO₃ is particularly useful for substrates that may be sensitive to stronger bases.[2] It often requires a polar aprotic solvent like DMF or DMSO to achieve high yields. Its ease of handling and lower basicity make it a popular choice in many synthetic procedures.[2][3]
-
Sodium Hydroxide (NaOH): Similar to KOH, NaOH is a strong and economical base. The reported yield for the synthesis of benzyl glycidyl ether using aqueous NaOH is moderate, suggesting that for certain substrates, reaction conditions may need further optimization to maximize yield.[4]
Experimental Protocols
Below are detailed experimental protocols for the Williamson ether synthesis of a generic benzyl ether, which can be adapted for the synthesis of this compound.
Protocol 1: Using Sodium Hydride (NaH) in DMF
-
Preparation: To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromo-1-butanol (1.0 equivalent) in anhydrous DMF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Using Potassium Hydroxide (KOH) under Solvent-Free Conditions
-
Mixing: In a round-bottom flask, mix 4-bromo-1-butanol (1.0 equivalent) and powdered potassium hydroxide (2.0 equivalents).
-
Addition of Alkylating Agent: Add benzyl bromide (1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 16-35 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, add water to the reaction mixture and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the final product.[1]
Protocol 3: Using Potassium Carbonate (K₂CO₃) in DMSO
-
Mixing: To a solution of 4-bromo-1-butanol (1.0 equivalent) in DMSO, add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to 50 °C and stir for the appropriate time, monitoring by TLC.[2]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.[2]
Visualizing the Workflow
The following diagrams illustrate the general workflow of the Williamson ether synthesis and the logical relationship of the key steps.
Caption: General experimental workflow for the Williamson ether synthesis.
Caption: Logical relationship of steps in the Williamson ether synthesis.
References
Evaluating the orthogonality of the benzyl ether protecting group in the presence of other functional groups
For researchers, scientists, and drug development professionals, the strategic selection and cleavage of protecting groups are fundamental to the success of complex, multi-step organic syntheses. The benzyl (Bn) ether is a widely employed protecting group for hydroxyl functionalities due to its general robustness and unique deprotection methods.[1][2] This guide provides an objective comparison of the benzyl ether's performance and orthogonality in the presence of other common functional groups, supported by experimental data and detailed protocols.
The principle of orthogonality is crucial in synthetic strategy, allowing for the selective removal of one protecting group in a molecule containing multiple, different protecting groups, without affecting the others.[3] The benzyl ether's primary cleavage method, catalytic hydrogenolysis, is a mild and highly specific transformation that forms the basis of its orthogonality with many other classes of protecting groups.[1][4][5]
Data Presentation: Comparative Stability and Orthogonality
The following tables summarize the stability of the benzyl ether protecting group under various reaction conditions and its orthogonality with other common alcohol protecting groups.
Table 1: Stability Profile of the Benzyl (Bn) Ether Protecting Group
| Condition Category | Reagent/Conditions | Stability of Benzyl Ether | Outcome | Reference |
| Reductive | H₂, Pd/C | Labile | Cleavage | [1][6] |
| Na, NH₃ (l) (Birch Reduction) | Labile | Cleavage | [5] | |
| LiAlH₄, DIBAL-H | Generally Stable | No Reaction | [1] | |
| Et₃SiH, PdCl₂ | Labile | Cleavage | [4] | |
| Acidic | Mild Acids (e.g., Acetic Acid) | Generally Stable | No Reaction | [2] |
| Strong Protic Acids (e.g., HBr) | Labile | Cleavage | [2][7] | |
| Lewis Acids (e.g., BCl₃, BBr₃) | Labile | Cleavage | [2][8] | |
| Basic | Strong Bases (e.g., NaH, KOH) | Stable | No Reaction | [2] |
| Organometallics (e.g., R-Li, R-MgBr) | Stable | No Reaction | [9] | |
| Oxidative | DDQ | Labile (especially p-methoxybenzyl) | Cleavage | [2][7] |
| O₃ | Labile | Cleavage | [7] | |
| Common Oxidants (e.g., PCC, DMP) | Stable | No Reaction | [9] |
Table 2: Orthogonality of Benzyl Ethers with Other Common Protecting Groups
| Protecting Group | Common Cleavage Conditions | Stability to Bn Cleavage (H₂/Pd/C) | Orthogonality & Selective Deprotection |
| Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride sources (TBAF)Acidic conditions[1][10] | Stable[1][11] | Excellent: Silyl ethers can be cleaved with TBAF without affecting benzyl ethers. Benzyl ethers can be removed by hydrogenolysis in the presence of silyl ethers.[8] |
| Ester (e.g., Acetate, Pivaloate) | Basic hydrolysis (saponification)(e.g., LiOH, K₂CO₃)[1] | Stable[1][12] | Excellent: Esters are readily cleaved by base, which does not affect benzyl ethers. Conversely, hydrogenolysis of benzyl ethers leaves esters intact. |
| Acetal/Ketal (e.g., MOM, THP) | Acidic hydrolysis(e.g., HCl, PPTS)[1][5] | Stable[5] | Excellent: Acetals are highly sensitive to acid while benzyl ethers are stable under these mild acidic conditions. Hydrogenolysis does not affect acetals. |
| Carbamate (e.g., Cbz, Boc) | Cbz: H₂/Pd/CBoc: Strong Acid (TFA) | Cbz: LabileBoc: Stable | Poor (with Cbz): The benzyloxycarbonyl (Cbz) group is also cleaved by hydrogenolysis, making it non-orthogonal.[4][9]Excellent (with Boc): Boc is removed with strong acid, which typically leaves the benzyl ether untouched, while hydrogenolysis removes the benzyl ether without affecting the Boc group. |
Logical and Experimental Workflows
The selection of a protecting group strategy is a critical decision point in synthesis design. The following diagrams illustrate the logic of orthogonal deprotection and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key protection and deprotection experiments are provided below.
Protocol 1: Protection of a Primary Alcohol with Benzyl Ether [9]
-
Objective: To protect a primary hydroxyl group as a benzyl ether using sodium hydride and benzyl bromide.
-
Procedure:
-
To a solution of the alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (BnBr, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis [1][2]
-
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
-
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure of hydrogen (commonly using a balloon).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be purified further if necessary.
-
Protocol 3: Selective Deprotection of a TBDMS Ether in the Presence of a Benzyl Ether
-
Objective: To cleave a tert-butyldimethylsilyl (TBDMS) ether while leaving a benzyl ether intact.
-
Procedure:
-
Dissolve the substrate containing both TBDMS and benzyl ethers (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 - 1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the alcohol with the benzyl ether still in place.
-
Protocol 4: Selective Deprotection of an Acetate Ester in the Presence of a Benzyl Ether [1]
-
Objective: To hydrolyze an acetate ester protecting group under basic conditions without affecting a benzyl ether.
-
Procedure:
-
Dissolve the acetate-protected alcohol (1.0 equivalent) in a mixture of a water-miscible solvent (e.g., methanol or THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH, 2-3 equivalents) or potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to neutralize the excess base.
-
Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
Protocol 5: Selective Deprotection of a MOM Ether in the Presence of a Benzyl Ether [1]
-
Objective: To cleave a methoxymethyl (MOM) ether under acidic conditions while leaving a benzyl ether intact.
-
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 equivalent) in a solvent such as methanol or THF.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated hydrochloric acid (HCl) or a catalytic amount of p-toluenesulfonic acid).
-
Stir the mixture at room temperature. Gentle warming may be required for less reactive substrates.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product, dry the organic phase, and concentrate under reduced pressure. Purify by column chromatography as needed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Esters [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Benzyl 4-Bromobutyl Ether: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Benzyl 4-bromobutyl ether, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its associated hazards. This chemical is classified as a skin and eye irritant and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| H315: Causes skin irritation[1] | Exclamation Mark | Gloves: Nitrile rubber gloves should be worn. Inspect gloves prior to use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3] |
| H319: Causes serious eye irritation[1] | Exclamation Mark | Eye Protection: Chemical safety goggles or a face shield are required. |
| H335: May cause respiratory irritation[1] | Exclamation Mark | Respiratory Protection: If working in a poorly ventilated area or if vapors/mists are generated, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate filter for organic vapors.[4] Ensure adequate ventilation.[2] |
| H411: Toxic to aquatic life with long lasting effects[4] | Environment | Lab Coat: A standard laboratory coat should be worn to prevent skin contact. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Experimental Workflow for Disposal
Caption: Workflow for the disposal of this compound waste.
Methodology:
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, chemically resistant container (e.g., a high-density polyethylene or glass bottle) with a secure screw cap.
-
Solid Waste: Any solid waste contaminated with this compound (e.g., contaminated gloves, paper towels, silica gel) should be collected in a separate, clearly marked, and sealable plastic bag or container.[3]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Marine Pollutant")
-
The accumulation start date
-
The name of the principal investigator or laboratory group
-
-
-
Temporary Storage:
-
Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests. Disposal should be entrusted to a licensed waste disposal company.[5]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of.
-
Retain copies of all waste manifests provided by the EHS department for regulatory compliance.
-
Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
Emergency Response Logic
Caption: Decision-making flow for responding to a this compound incident.
Spill Response:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.
-
Control Ignition Sources: Remove all sources of ignition from the area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the material.[3] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.[3]
-
Decontamination: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's EHS department immediately.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[1][3] Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the most recent Safety Data Sheet (SDS) for the product.
References
Essential Safety and Logistical Information for Handling Benzyl 4-bromobutyl ether
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Benzyl 4-bromobutyl ether. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, aiming to be your preferred source for laboratory safety and chemical handling information.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe working environment. The following table summarizes the required personal protective equipment.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for incidental contact. For prolonged handling, Butyl rubber gloves offer superior protection. Always inspect gloves for degradation before use. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn over personal clothing. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to mitigate risks. The following workflow outlines the key steps from preparation to post-handling cleanup.
Experimental Protocol: A General Guideline
-
Preparation : Before starting any experiment, thoroughly review the Safety Data Sheet (SDS) and the specific Standard Operating Procedure (SOP) for the planned reaction. Ensure that all necessary PPE is available and in good condition.
-
Handling : Conduct all manipulations of this compound inside a certified chemical fume hood. Use appropriate chemically-resistant gloves (refer to the table above).
-
Spill Response : In the event of a spill, immediately evacuate the area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.
Spill Cleanup Procedure
A prompt and effective response to a chemical spill is critical to prevent exposure and contamination.
Detailed Spill Cleanup Protocol:
-
Containment : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[3][4]
-
Absorption : Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.
-
Collection : Once the liquid is fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Decontamination : Clean the spill area with a detergent and water solution, followed by a final rinse with water.[5] All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan: Managing Halogenated Organic Waste
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
| Waste Stream | Collection Container | Disposal Procedure |
| Unused this compound | Original or clearly labeled, sealed container. | Segregate from non-halogenated organic waste. Arrange for pickup by a certified hazardous waste disposal company. |
| Contaminated Labware (gloves, pipette tips, etc.) | Labeled, sealed plastic bag or container. | Place in a designated solid hazardous waste container. |
| Liquid Waste from Reactions | Labeled, sealed, chemically-resistant container. | Collect in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[1][6] |
| Spill Cleanup Debris | Labeled, sealed, chemically-resistant container. | Treat as halogenated hazardous waste. |
Key Disposal Principles:
-
Segregation : Always keep halogenated waste separate from non-halogenated waste streams to avoid dangerous reactions and to facilitate proper disposal.[1][6]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
Storage : Store waste containers in a designated, well-ventilated area away from incompatible materials.
By adhering to these detailed safety and logistical protocols, researchers can significantly minimize the risks associated with handling this compound, fostering a safer and more productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
